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  • Product: H-Ala-arg(NO2)-ome hcl
  • CAS: 161451-22-5

Core Science & Biosynthesis

Foundational

H-Ala-Arg(NO2)-OMe HCl: Structural Dynamics, Properties, and Applications in Nitric Oxide Synthase Inhibition

Executive Summary The development of highly selective inhibitors for Nitric Oxide Synthase (NOS) isoforms remains a critical challenge in neuropharmacology and cardiovascular drug design. H-Ala-Arg(NO2)-OMe HCl (L-Alanyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective inhibitors for Nitric Oxide Synthase (NOS) isoforms remains a critical challenge in neuropharmacology and cardiovascular drug design. H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-Nω-nitro-L-arginine methyl ester hydrochloride) is a specialized dipeptide derivative engineered to probe and inhibit NOS activity [1]. By coupling an L-alanine residue to a nitroarginine pharmacophore and capping the C-terminus with a methyl ester, this compound serves as both a potent competitive inhibitor and a highly versatile intermediate in solid-phase peptide synthesis.

This technical guide deconstructs the physicochemical properties, mechanistic causality, and validated experimental workflows associated with H-Ala-Arg(NO2)-OMe HCl, providing researchers with a comprehensive framework for its application in enzymatic assays and peptidomimetic drug development.

Chemical Structure & Physicochemical Properties

The structural architecture of H-Ala-Arg(NO2)-OMe HCl is deliberately designed to balance aqueous solubility, membrane permeability, and active-site specificity.

  • N-Terminal L-Alanine (H-Ala): The addition of this small, non-polar amino acid extends the peptide backbone. In the context of NOS inhibition, the adjacent amino acid dictates isoform selectivity (nNOS vs. eNOS vs. iNOS) by exploiting the subtle steric and electrostatic differences in the enzyme binding clefts [2].

  • Nω-Nitro-L-arginine Core (Arg(NO2)): The guanidino group of arginine is the endogenous substrate for NOS. The substitution of a nitro (-NO2) group on the omega nitrogen withdraws electron density and sterically prevents the oxygenation step required to convert arginine to citrulline and nitric oxide (NO) [3].

  • C-Terminal Methyl Ester (OMe): Esterification eliminates the negative charge of the free carboxylate at physiological pH. This modification increases the lipophilicity (LogP) of the molecule, enhancing cellular uptake, and prevents unwanted side reactions when the compound is used as a synthetic intermediate [1].

  • Hydrochloride Salt (HCl): The formulation as an HCl salt protonates the N-terminal amine, ensuring long-term stability against degradation and facilitating rapid dissolution in aqueous assay buffers.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name L-Alanyl-N5-[imino(nitroamino)methyl]-L-ornithine methyl ester hydrochloride
CAS Registry Number 161451-22-5 [1]
Molecular Formula C10H20N6O5 · HCl
Molecular Weight 340.76 g/mol
Topological Polar Surface Area (TPSA) 178 Ų
LogP (Predicted) ~1.37
Optimal Storage Temperature -15°C to -20°C (Desiccated)

Mechanistic Role in NOS Inhibition

Nitric oxide is a pleiotropic signaling molecule. Overproduction of NO by neuronal NOS (nNOS) is implicated in neurodegenerative diseases, making nNOS-selective inhibitors highly desirable. Conversely, inhibiting endothelial NOS (eNOS) can cause severe hypertension, necessitating extreme isoform selectivity [2].

The Causality of Dipeptide Kinetics: Unmodified Nω-nitro-L-arginine (L-NNA) is a slow, time-dependent inhibitor of NOS. However, research by Silverman et al. demonstrated that incorporating Arg(NO2) into dipeptide esters fundamentally alters the binding kinetics [3]. The steric bulk of the Alanyl extension and the methyl ester restricts the molecule from inducing the slow conformational changes associated with time-dependent inactivation. Instead, H-Ala-Arg(NO2)-OMe acts as a classical, reversible competitive inhibitor . This provides a highly controllable pharmacological tool: the inhibition can be rapidly reversed by increasing the concentration of endogenous L-arginine, allowing for precise dose-response mapping without permanent enzyme inactivation [3].

NOS_Pathway Substrate L-Arginine (Endogenous Substrate) Enzyme Nitric Oxide Synthase (nNOS / eNOS / iNOS) Substrate->Enzyme Binding Products Nitric Oxide (NO) + L-Citrulline Enzyme->Products Catalysis (NADPH, O2) Inhibitor H-Ala-Arg(NO2)-OMe (Competitive Inhibitor) Inhibitor->Enzyme Active Site Blockade

Mechanism of NOS inhibition by H-Ala-Arg(NO2)-OMe blocking L-arginine oxidation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for evaluating the inhibitory kinetics of H-Ala-Arg(NO2)-OMe HCl against recombinant NOS isoforms.

Protocol: In Vitro NOS Kinetic Oxyhemoglobin Assay

This assay measures NO production continuously by monitoring the conversion of oxyhemoglobin to methemoglobin, which produces a distinct spectral shift.

Reagents & Preparation:

  • Enzyme: Purified recombinant nNOS, eNOS, and iNOS.

  • Buffer: 50 mM HEPES (pH 7.4) containing 10% glycerol.

  • Cofactors: 100 μM NADPH, 10 μM tetrahydrobiopterin (BH4), 100 μM DTT, 1 mM CaCl2, and 1 μg/mL calmodulin (CaM is omitted for iNOS).

  • Reporter: 10 μM Oxyhemoglobin.

  • Inhibitor Stock: Dissolve H-Ala-Arg(NO2)-OMe HCl in ultra-pure water to a 10 mM stock (the HCl salt ensures complete solubility without DMSO, preventing solvent-induced enzyme denaturation).

Step-by-Step Methodology:

  • Baseline Establishment: Pipette buffer, cofactors, oxyhemoglobin, and the target NOS isoform into a UV-Vis cuvette. Blank the spectrophotometer at 401 nm.

  • Inhibitor Pre-incubation (The Causality Check): Add varying concentrations of H-Ala-Arg(NO2)-OMe (0.1 μM to 100 μM) to the cuvette. Incubate at 37°C for 5 minutes. Rationale: Pre-incubation allows the system to verify the absence of time-dependent inactivation, confirming the dipeptide acts purely competitively.

  • Reaction Initiation: Add 10 μM L-arginine to initiate the reaction.

  • Kinetic Monitoring: Record the absorbance increase at 401 nm continuously for 3 minutes. The rate of change (ΔA401/min) is directly proportional to the rate of NO generation.

  • Self-Validation Step: In a parallel cuvette, run the reaction with 100 μM inhibitor, then spike with 1 mM L-arginine. A restoration of NO production validates that the inhibition is reversible and strictly competitive.

  • Data Analysis: Plot the initial velocities against inhibitor concentration to calculate the IC50​ . Use the Cheng-Prusoff equation to determine the Ki​ value.

Workflow Step1 1. Reagent Prep Reconstitute H-Ala-Arg(NO2)-OMe in assay buffer Step2 2. Enzyme Pre-incubation Mix inhibitor with nNOS/eNOS/iNOS at 37°C Step1->Step2 Step3 3. Reaction Initiation Add L-Arginine, NADPH, and Oxyhemoglobin Step2->Step3 Step4 4. Spectrophotometry Monitor absorbance shift at 401 nm Step3->Step4 Step5 5. Kinetic Analysis Calculate Ki and Isoform Selectivity Step4->Step5

Step-by-step kinetic assay workflow for evaluating NOS isoform selectivity.

References

  • Huang, H., et al. "Nω-Nitroarginine-Containing Dipeptide Amides. Potent and Highly Selective Inhibitors of Neuronal Nitric Oxide Synthase". Journal of Medicinal Chemistry, 1999. Available at:[Link]

  • Silverman, R. B., et al. "Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters". PubMed / National Institutes of Health, 1997. Available at: [Link]

Exploratory

The In Vitro Mechanism of Action of L-NAME: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the in vitro mechanism of action of Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), a widely utilized inhibitor of nitric oxide synthases (NOS)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the in vitro mechanism of action of Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), a widely utilized inhibitor of nitric oxide synthases (NOS). We will dissect its molecular interactions, from its bioactivation to its competitive inhibition of NOS isoforms, and detail the downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-NAME's function in a laboratory setting. We will delve into the causality behind experimental choices for characterizing this and similar inhibitors, ensuring a foundation of scientific integrity and logical experimental design.

Introduction: The Significance of Nitric Oxide and its Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The production of this transient gaseous molecule is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[3][4] There are three primary isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[3] Given the multifaceted role of NO, the modulation of its production through NOS inhibition is a significant area of research for understanding disease and developing novel therapeutics.

L-NAME (H-Arg(NO2)-OMe HCl) has emerged as a cornerstone pharmacological tool for the in vitro and in vivo study of the L-arginine-NO pathway.[5] It is a synthetic derivative of L-arginine, the natural substrate for NOS.[1] This guide will elucidate the precise mechanisms by which L-NAME exerts its inhibitory effects in a controlled in vitro environment.

The Molecular Journey of L-NAME: From Prodrug to Potent Inhibitor

A crucial aspect of L-NAME's mechanism of action is its nature as a prodrug. In its commercially available form, H-Arg(NO2)-OMe HCl, L-NAME is not the primary bioactive inhibitor.[5][6]

Bioactivation: The Role of Cellular Esterases

Upon introduction into a cellular or tissue lysate environment, the methyl ester group of L-NAME is cleaved by intracellular esterases. This enzymatic action converts L-NAME into its active form, Nω-nitro-L-arginine (L-NNA).[6]

G LNAME L-NAME (H-Arg(NO2)-OMe HCl) Esterases Cellular Esterases LNAME->Esterases Hydrolysis LNNA L-NNA (Nω-nitro-L-arginine) Active Inhibitor Esterases->LNNA

Figure 1: Bioactivation of L-NAME. The prodrug L-NAME is hydrolyzed by cellular esterases to the active NOS inhibitor, L-NNA.

This conversion is a critical experimental consideration. When designing in vitro assays with purified enzymes, the inhibitory potency of freshly dissolved L-NAME will be significantly lower than that of L-NNA.[7] Pre-incubation of L-NAME in a system containing esterases, or the direct use of L-NNA, is necessary to observe its full inhibitory potential.

Competitive Inhibition of Nitric Oxide Synthases

The active metabolite, L-NNA, functions as a competitive inhibitor of all three NOS isoforms.[1] This means that L-NNA directly competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.

The Active Site Battle: L-NNA vs. L-Arginine

The structural similarity between L-NNA and L-arginine is the foundation of its inhibitory activity. The guanidino group of L-arginine is the site of oxidation by NOS. In L-NNA, the presence of the electron-withdrawing nitro group on the guanidino moiety prevents the necessary enzymatic oxidation to produce NO and L-citrulline.[1]

G cluster_0 Competition at the Active Site cluster_1 Outcome NOS NOS Active Site NO_Production NO Production NOS->NO_Production Catalyzes Inhibition Inhibition of NO Production NOS->Inhibition Leads to L_Arginine L-Arginine L_Arginine->NOS Binds L_NNA L-NNA L_NNA->NOS Competitively Binds

Figure 2: Competitive inhibition of NOS by L-NNA. L-NNA competes with the natural substrate, L-arginine, for binding to the NOS active site, thereby inhibiting NO production.

Isoform Selectivity

While L-NNA inhibits all NOS isoforms, it exhibits some degree of selectivity. It is generally more potent against nNOS and eNOS compared to iNOS.[1][6] The reported Ki values, which represent the concentration of inhibitor required to produce half-maximum inhibition, illustrate this selectivity:

NOS IsoformReported Ki for L-NNA
nNOS (bovine)15 nM[6]
eNOS (human)39 nM[6]
iNOS (mouse)4.4 µM[6]

This differential sensitivity is an important factor in experimental design and data interpretation. When studying a biological system with multiple NOS isoforms, the concentration of L-NAME used will determine which isoforms are predominantly inhibited.

Downstream Cellular Effects of NOS Inhibition

The inhibition of NOS by L-NAME leads to a reduction in NO production. This has several measurable downstream consequences in vitro:

  • Decreased cGMP Formation: One of the primary targets of NO is soluble guanylate cyclase (sGC). NO binding to sGC activates the enzyme, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP), a key second messenger. L-NAME treatment will therefore lead to a decrease in intracellular cGMP levels.[6]

  • Altered Vasodilation: In in vitro models of blood vessels, such as aortic rings, NO produced by eNOS is a potent vasodilator. The application of L-NAME will reverse acetylcholine-induced vasodilation.[6]

  • Modulation of Inflammatory Responses: In cell culture models of inflammation, iNOS is often upregulated, leading to high levels of NO production. L-NAME can be used to mitigate the effects of this NO surge.

In Vitro Methodologies for Characterizing L-NAME Activity

Several robust in vitro assays are employed to quantify the inhibitory effects of L-NAME on NOS activity. The choice of assay depends on the specific research question and the available resources.

The L-Citrulline Assay: A Direct Measure of NOS Activity

This assay directly measures the co-product of NO synthesis, L-citrulline.[8] It is considered a direct and reliable method for determining NOS activity.

Principle: The assay typically uses radiolabeled L-arginine (e.g., [3H]-L-arginine). In the presence of active NOS, this is converted to [3H]-L-citrulline. The unreacted [3H]-L-arginine is then removed by ion-exchange chromatography, and the radioactivity of the remaining [3H]-L-citrulline is quantified by liquid scintillation counting.[8]

Experimental Protocol:

  • Prepare Lysates: Homogenize cells or tissues in a buffer containing protease inhibitors.[3]

  • Set up Reactions: In a microcentrifuge tube, combine the cell lysate, a reaction buffer containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, calmodulin, and [3H]-L-arginine.[3] For the inhibitor group, add varying concentrations of L-NAME.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop buffer, typically containing EDTA.

  • Separation: Apply the reaction mixture to a cation-exchange resin column. The positively charged [3H]-L-arginine will bind to the resin, while the neutral [3H]-L-citrulline will flow through.[8]

  • Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.

The Griess Assay: An Indirect Measure of NO Production

This colorimetric assay provides an indirect measurement of NOS activity by quantifying the stable end products of NO metabolism, nitrite (NO2-) and nitrate (NO3-).[3][9][10]

Principle: The assay involves a two-step process. First, nitrate is converted to nitrite by the enzyme nitrate reductase. Then, Griess reagents are added, which react with nitrite to form a colored azo dye that can be measured spectrophotometrically at ~540 nm.[3][10]

Experimental Protocol:

  • Sample Collection: Collect cell culture supernatants or cell lysates.

  • Nitrate Reduction: Incubate the samples with nitrate reductase and its cofactors to convert all nitrate to nitrite.

  • Griess Reaction: Add sulfanilamide (Griess Reagent 1) followed by N-(1-naphthyl)ethylenediamine (Griess Reagent 2).

  • Incubation: Allow the color to develop for 5-10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a plate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

G cluster_0 Nitrate to Nitrite Conversion cluster_1 Colorimetric Detection Sample Sample (Supernatant/Lysate) Nitrate_Reductase Nitrate Reductase Sample->Nitrate_Reductase Contains Nitrate Nitrite Nitrite Nitrate_Reductase->Nitrite Griess_Reagents Griess Reagents Nitrite->Griess_Reagents Azo_Dye Colored Azo Dye Griess_Reagents->Azo_Dye Spectrophotometry Spectrophotometry (540 nm) Azo_Dye->Spectrophotometry

Figure 3: Workflow of the Griess Assay for indirect NO measurement.

Conclusion

H-Ala-Arg(NO2)-OMe HCl, more commonly known as L-NAME, is a powerful and widely used tool for the in vitro investigation of nitric oxide signaling. Its mechanism of action as a prodrug that is converted to the active competitive NOS inhibitor, L-NNA, is well-characterized. A thorough understanding of its bioactivation, competitive kinetics, and isoform selectivity is paramount for the design of rigorous experiments and the accurate interpretation of results. The methodologies detailed in this guide provide a solid foundation for researchers to explore the intricate roles of nitric oxide in health and disease.

References

  • Bredt, D. S., & Snyder, S. H. (1994). Nitric oxide: a physiologic messenger molecule. Annual review of biochemistry, 63(1), 175-195.
  • Mayer, B., & Hemmens, B. (1997). Biosynthesis and action of nitric oxide in mammalian cells. Trends in biochemical sciences, 22(12), 477-481.
  • Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological reviews, 43(2), 109-142.
  • Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. Retrieved from [Link]

  • Biocompare. (2006, August 3). Nitric Oxide Synthase Assay Kit From Calbiochem. Retrieved from [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

  • IntechOpen. (2017, May 17). Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). L-NAME hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, August 20). L-NAME HCl. Retrieved from [Link]

  • FASEB Journal. (1995). Molecular mechanisms and therapeutic strategies related to nitric oxide. FASEB J., 9(13), 1319-30.
  • Rees, D. D., Palmer, R. M., Schulz, R., Hodson, H. F., & Moncada, S. (1990). Characterization of three inhibitors of nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 101(3), 746–752.
  • Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1993). Selective inhibition of constitutive nitric oxide synthase by L-N G -nitroarginine. Biochemistry, 32(33), 8512–8517.

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Foundational

Technical Whitepaper: Physicochemical Profiling and Experimental Workflows for H-Ala-Arg(NO2)-OMe HCl

Target Audience: Analytical Chemists, Peptide Synthesizers, and Pharmacological Researchers Document Type: In-Depth Technical Guide Executive Summary H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-N-omega-nitro-L-arginine methyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Peptide Synthesizers, and Pharmacological Researchers Document Type: In-Depth Technical Guide

Executive Summary

H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-N-omega-nitro-L-arginine methyl ester hydrochloride, CAS: 161451-22-5) is a highly specialized dipeptide derivative utilized extensively in advanced peptide synthesis and enzymatic studies. The strategic incorporation of a nitro group (-NO₂) on the arginine guanidino side chain and a methyl ester (-OMe) at the C-terminus provides dual functionality: it acts as a robust orthogonal protecting group during complex Liquid-Phase Peptide Synthesis (LPPS) and serves as a critical pharmacophore for competitive enzymatic inhibition.

This guide provides an authoritative breakdown of its exact mass characteristics, pharmacological mechanisms, and self-validating experimental protocols for both analytical verification and synthetic application.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in mass spectrometry and synthetic validation is conflating average molecular weight with exact monoisotopic mass. For hydrochloride salts, the mass spectrometer typically detects the ionized free base, necessitating precise theoretical calculations to avoid false negatives during LC-HRMS screening.

Quantitative Data Summary

The following table summarizes the computational and physicochemical data for H-Ala-Arg(NO2)-OMe HCl 1.

PropertyValueCausality / Significance
Chemical Formula C₁₀H₂₁ClN₆O₅ (Salt)Represents the stable hydrochloride crystalline form.
Molecular Weight 340.76 g/mol Weighted average of all isotopes; used for bulk stoichiometric calculations.
Exact Mass (Salt) 340.1262 DaSum of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Exact Mass (Free Base) 304.1495 DaThe mass of the C₁₀H₂₀N₆O₅ core after HCl dissociation in solution.
Topological Polar Surface Area 178 ŲHigh polarity necessitates reverse-phase chromatography (C18) for retention.
H-Bond Donors / Acceptors 5 / 7Indicates strong solvation in protic solvents (e.g., MeOH, H₂O).

Note: In positive Electrospray Ionization (ESI+), the target precursor ion [M+H]⁺ is m/z 305.1568 , not 340.1262, due to the dissociation of the chloride ion in the LC mobile phase.

Structural Biology & Pharmacological Relevance

The structural modifications on this dipeptide are not merely synthetic conveniences; they dictate its biological interactions.

  • The N-omega-nitro Group (Arg-NO₂): Unmodified arginine is the natural substrate for Nitric Oxide Synthase (NOS). The addition of the electron-withdrawing nitro group to the guanidino nitrogen transforms the residue into a potent, competitive NOS inhibitor 2.

  • Enzymatic Substrate Profiling: Dipeptides containing Arg(NO₂) are frequently utilized to map the active sites of metalloproteases and carboxypeptidases (e.g., Gly-Xaa carboxypeptidase), where the nitro group alters the cleavage kinetics compared to wild-type arginine 3.

NOS_Pathway L_Arg L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arg->NOS Substrate Binding NO Nitric Oxide (NO) + L-Citrulline NOS->NO Catalysis Inhibitor Arg(NO2) Derivative Inhibitor->NOS Competitive Inhibition

Mechanism of NOS competitive inhibition by Arg(NO2) derivatives.

Analytical Validation: LC-HRMS Protocol

To ensure lot-to-lot trustworthiness and verify the exact mass of H-Ala-Arg(NO2)-OMe HCl, a high-resolution mass spectrometry (HRMS) workflow is mandatory. The following protocol is designed as a self-validating system, incorporating internal calibration to guarantee mass accuracy within < 5 ppm.

LC_HRMS_Workflow SamplePrep Sample Preparation (1 mg/mL in 50% MeOH) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Injection Ionization ESI+ Ionization (Desalting, [M+H]+ Formation) Chromatography->Ionization Elution Detection HRMS Detection (m/z 305.1568) Ionization->Detection Mass Analysis

Step-by-step LC-HRMS analytical workflow for dipeptide mass validation.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of H-Ala-Arg(NO2)-OMe HCl in 1.0 mL of LC-MS grade 50% Methanol / 50% Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the N-terminal alanine amine for optimal ESI+ sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometer Calibration: Prior to the run, infuse a standard tuning mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure the mass analyzer is calibrated to < 5 ppm error. Causality: This step makes the protocol self-validating, ruling out instrumental drift.

  • Data Acquisition & Analysis: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ion mode. Extract the ion chromatogram (EIC) for m/z 305.1568 ([M+H]⁺). The isotopic pattern should perfectly match the theoretical distribution for C₁₀H₂₁N₆O₅⁺.

Synthetic Utility: Liquid-Phase Peptide Synthesis (LPPS)

H-Ala-Arg(NO2)-OMe HCl is a highly versatile nucleophile for synthesizing larger, complex cyclic peptides or peptidomimetics [[4]](). The methyl ester prevents unwanted C-terminal polymerization, while the NO₂ group suppresses the nucleophilicity of the arginine side chain, preventing detrimental lactamization or branching.

LPPS_Workflow Dipeptide H-Ala-Arg(NO2)-OMe HCl (Nucleophile) Coupling Coupling Reagents (HATU / DIPEA) Dipeptide->Coupling Base Neutralization FmocAA Fmoc-AA-OH (Electrophile) FmocAA->Coupling Activation Product Fmoc-AA-Ala-Arg(NO2)-OMe (Tripeptide) Coupling->Product Amide Bond Formation

Liquid-phase peptide synthesis (LPPS) coupling workflow using HATU/DIPEA.

Step-by-Step Amide Coupling Protocol
  • Activation of the Electrophile: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the desired N-protected amino acid (e.g., Fmoc-Phe-OH) and 1.05 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF).

  • Neutralization of the Dipeptide: In a separate vial, dissolve 1.0 equivalent of H-Ala-Arg(NO2)-OMe HCl in DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA is critical. One equivalent neutralizes the HCl salt to liberate the free N-terminal amine of Alanine, while the remaining base facilitates the HATU-driven coupling mechanism.

  • Coupling Reaction: Dropwise, add the neutralized dipeptide solution to the activated Fmoc-AA-OH solution at 0°C. Stir and allow the reaction to warm to room temperature over 2 hours.

  • Validation & Workup: Monitor the reaction via LC-MS (looking for the disappearance of m/z 305.1568). Once complete, quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • [3] BRENDA Enzyme Database. Information on EC 3.4.17.4 - Gly-Xaa carboxypeptidase. Retrieved from[Link]

  • [4] Thieme Connect. 6.8 Synthesis of Cyclic Peptides. Retrieved from[Link]

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Exploratory

Aqueous Stability of H-Ala-Arg(NO2)-OMe HCl: Kinetic Pathways, Analytical Workflows, and Formulation Strategies

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Researchers Executive Summary H-Ala-Arg(NO2)-OMe HCl (L-alanyl-N-omega-nitro-L-arginine methyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary

H-Ala-Arg(NO2)-OMe HCl (L-alanyl-N-omega-nitro-L-arginine methyl ester hydrochloride) is a synthetic dipeptide derivative widely utilized in biochemical assays, peptide synthesis, and nitric oxide synthase (NOS) research. While the hydrochloride salt form imparts excellent aqueous solubility, the molecular structure harbors two critical liabilities in aqueous media: a C-terminal methyl ester and a free N-terminal primary amine.

Understanding the kinetic stability of this compound is paramount. Improper handling or storage in aqueous buffers leads to rapid degradation, compromising experimental reproducibility and yielding artifacts in biological assays. This whitepaper details the mechanistic degradation pathways, provides a self-validating analytical workflow for kinetic profiling, and establishes evidence-based formulation strategies.

Mechanistic Profiling of Degradation Pathways

The stability of H-Ala-Arg(NO2)-OMe in aqueous solutions is governed by two competing degradation mechanisms, both of which are highly dependent on the pH and temperature of the microenvironment.

Pathway A: Base-Catalyzed Ester Hydrolysis

Methyl esters are inherently susceptible to nucleophilic attack by hydroxide ions (OH⁻) in aqueous media. Hydrolysis of the ester yields the free carboxylic acid, H-Ala-Arg(NO2)-OH, and methanol. Kinetic studies on structurally analogous nitroarginine methyl esters, such as L-NAME, demonstrate that hydrolytic cleavage occurs readily at physiological pH (pH 7.4), exhibiting half-lives in the range of several hours[1]. This reaction accelerates exponentially as the pH increases into the alkaline range[2].

Pathway B: Intramolecular Aminolysis (Diketopiperazine Formation)

Because H-Ala-Arg(NO2)-OMe features a free N-terminal primary amine (Alanine), it is highly prone to spontaneous intramolecular aminolysis. When the pH of the solution approaches or exceeds the pKa of the N-terminal amine (~8.0), the amine becomes unprotonated and highly nucleophilic. It attacks the carbonyl carbon of the C-terminal methyl ester, driving a cyclization reaction that releases methanol and forms a stable, 6-membered diketopiperazine (DKP) ring[3]. In dipeptide methyl esters, DKP formation often outpaces simple hydrolysis at neutral to slightly basic pH due to the favorable entropic dynamics of intramolecular cyclization.

G A H-Ala-Arg(NO2)-OMe (Intact Dipeptide Ester) B H-Ala-Arg(NO2)-OH (Hydrolysis Product) A->B Hydrolysis (H2O, OH-) C Cyclo(Ala-Arg(NO2)) (Diketopiperazine) A->C Intramolecular Aminolysis (-MeOH)

Fig 1: Primary degradation pathways of H-Ala-Arg(NO2)-OMe in aqueous environments.

Quantitative Stability Data

The degradation rate of H-Ala-Arg(NO2)-OMe is a function of pH and thermal energy. The table below synthesizes the expected kinetic behavior based on established thermodynamic principles for dipeptide methyl esters and empirical data from nitroarginine analogs[1],[3].

Environmental ConditionpH LevelTemp (°C)Estimated Half-Life (t½)Primary Degradation Pathway
Acidic Buffer 3.0 - 4.04°C> 14 DaysNegligible (Amine protonated, low OH⁻)
Mild Acidic 5.025°C~ 5 - 7 DaysSlow Hydrolysis
Physiological 7.437°C~ 4 - 6 HoursDKP Formation & Hydrolysis
Alkaline 9.025°C< 1 HourRapid DKP Formation

Note: The hydrochloride salt form initially lowers the pH of unbuffered water, temporarily masking degradation. However, upon introduction to buffered biological media, degradation initiates immediately.

Experimental Protocol: Stability-Indicating HPLC-UV/MS Workflow

To accurately quantify the degradation kinetics of H-Ala-Arg(NO2)-OMe, researchers must utilize a stability-indicating assay. The following protocol is designed as a self-validating system : the inclusion of an aggressive acidic quenching step ensures that the kinetic state of the molecule is instantly "frozen" at the exact moment of sampling, preventing post-sampling degradation artifacts.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM buffer solutions at the target pH (e.g., Citrate buffer for pH 4.0, Phosphate buffer for pH 7.4).

    • Causality: Dissolving the HCl salt of the dipeptide in unbuffered water causes a transient, uncontrolled drop in pH. A 50 mM buffer ensures strict pH maintenance throughout the kinetic profiling.

  • Sample Initiation: Dissolve H-Ala-Arg(NO2)-OMe HCl in the buffer to a final concentration of 1.0 mg/mL. Vortex for 10 seconds to ensure complete dissolution.

  • Thermal Incubation & Sampling: Place the sample in a thermomixer set to the target temperature (e.g., 37°C). Withdraw 50 µL aliquots at predefined time points (t = 0, 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching (Critical Step): Immediately transfer the 50 µL aliquot into an HPLC vial containing 50 µL of 1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: Lowering the pH of the aliquot to < 3.0 instantly protonates the N-terminal amine (halting DKP formation) and eliminates hydroxide ions (halting base-catalyzed hydrolysis). This guarantees that the chromatogram accurately reflects the time-point.

  • Chromatographic Analysis:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 40% B over 10 minutes.

    • Detection: UV at 210 nm (peptide bonds) and 270 nm (nitroguanidino group), coupled with positive electrospray ionization mass spectrometry (+ESI-MS) to confirm the mass shifts of hydrolysis (+18 Da, loss of methyl) and DKP formation (-32 Da, loss of methanol).

W S1 1. Buffer Preparation (50 mM, Target pH) S2 2. Sample Initiation (1.0 mg/mL Dipeptide) S1->S2 S3 3. Thermal Incubation & Aliquot Sampling S2->S3 S4 4. Acidic Quenching (1% TFA to pH < 3) S3->S4 S5 5. HPLC-UV/MS Kinetic Analysis S4->S5

Fig 2: Stability-indicating HPLC-UV/MS experimental workflow with acidic quenching.

Formulation and Storage Strategies

Based on the kinetic liabilities of the methyl ester and the free amine, the following best practices must be adopted for handling H-Ala-Arg(NO2)-OMe HCl:

  • Lyophilized Storage: The compound must be stored as a dry, lyophilized powder at -20°C in a desiccator. Moisture ingress will initiate slow solid-state hydrolysis over time.

  • Just-in-Time Reconstitution: Aqueous solutions should be prepared immediately prior to use. Leading chemical manufacturers explicitly recommend against storing aqueous solutions of analogous nitroarginine esters for more than 24 hours[4].

  • Stock Solution Preservation: If liquid stock solutions are unavoidable, they should be formulated in highly purified water (unbuffered, allowing the HCl salt to naturally lower the pH to ~3-4), aliquoted into single-use vials, and flash-frozen at -80°C. Avoid repeated freeze-thaw cycles, which can cause localized pH shifts and accelerate DKP formation.

References

  • PubMed (NIH). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). Retrieved from:[Link]

  • ChemRxiv. Spontaneous Aminolytic Cyclization and Self-Assembly of Dipeptide Methyl Esters in Water. Retrieved from:[Link]

  • Molecular Systems Design & Engineering (RSC). Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery. Retrieved from:[Link]

Sources

Foundational

Pharmacokinetics and Molecular Dynamics of H-Ala-Arg(NO₂)-OMe HCl: A Technical Blueprint for NOS Inhibitor Development

Executive Summary The dysregulation of neuronal nitric oxide synthase (nNOS) is a critical pathological driver in neurodegenerative diseases, ischemic stroke, and neuropathic pain. While non-selective NOS inhibitors like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of neuronal nitric oxide synthase (nNOS) is a critical pathological driver in neurodegenerative diseases, ischemic stroke, and neuropathic pain. While non-selective NOS inhibitors like Nω-nitro-L-arginine (L-NNA) have existed for decades, their therapeutic utility is severely bottlenecked by off-target cardiovascular toxicity mediated by endothelial NOS (eNOS) inhibition.

To bypass this limitation, dipeptide derivatives such as H-Ala-Arg(NO₂)-OMe HCl (L-alanyl-Nω-nitro-L-arginine methyl ester hydrochloride) have been engineered. By leveraging the structural nuances of the nNOS active site and optimizing physicochemical properties for blood-brain barrier (BBB) penetration, this molecule serves as a highly selective, CNS-active prodrug. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) profile, structural causality, and validated experimental methodologies necessary for evaluating H-Ala-Arg(NO₂)-OMe HCl and its analogues in preclinical development.

Mechanistic Rationale & Structural Causality

The design of H-Ala-Arg(NO₂)-OMe HCl is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose. Understanding this causality is essential for downstream lead optimization.

  • The Nitroguanidino Group (NO₂): The Nω-nitro modification on the arginine side chain acts as a competitive, reaction-based inhibitor. It mimics the endogenous substrate L-arginine but cannot be oxygenated by the NOS heme domain, effectively stalling the electron transfer process from the reductase domain[1].

  • The Alanine (Ala) N-Terminal Extension: Incorporating an amino acid like Alanine or Phenylalanine creates a dipeptide that exploits the slightly larger substrate channel of nNOS compared to eNOS. This steric interaction is the primary driver for the compound's high nNOS/eNOS selectivity ratio[2].

  • The Methyl Ester (OMe) Prodrug Strategy: Unmodified dipeptides are zwitterionic at physiological pH, resulting in poor membrane permeability. Esterification of the C-terminus masks the negative charge of the carboxylate. This modification raises the topological polar surface area (TPSA) to a favorable 175.15 Ų and the LogP to approximately 1.37[3], enabling passive diffusion across the BBB. Once in the CNS, intracellular esterases hydrolyze the ester to yield the active acid, H-Ala-Arg(NO₂)-OH.

  • The Hydrochloride (HCl) Salt Form: The HCl salt ensures optimal aqueous solubility for intravenous or oral formulation without compromising the intrinsic lipophilicity of the base molecule.

Pathway Prodrug H-Ala-Arg(NO2)-OMe (Lipophilic Prodrug) BBB Blood-Brain Barrier Passive Diffusion Prodrug->BBB LogP ~1.37 Esterase Intracellular Esterase Cleavage BBB->Esterase Active H-Ala-Arg(NO2)-OH (Active Inhibitor) Esterase->Active Hydrolysis nNOS nNOS Heme Domain Competitive Binding Active->nNOS Isoform Selective NO_Block Inhibition of NO Synthesis nNOS->NO_Block

Fig 1. Prodrug activation and nNOS inhibition pathway of H-Ala-Arg(NO₂)-OMe.

Pharmacokinetic Profile (ADME)

The pharmacokinetic viability of nitroarginine dipeptides depends heavily on their hydrolytic stability. Because the molecule contains both an ester bond (designed to be broken) and a peptide bond (designed to remain intact), its stability profile is complex.

Hydrolytic and Enzymatic Stability

Nitroarginine-containing peptides exhibit robust hydrolytic stability in highly acidic environments (e.g., pH 1.2, simulating gastric fluid), retaining >95% integrity over 6 hours[4]. However, in alkaline environments (pH 8.5) and in the presence of plasma esterases (pH 7.4), the methyl ester is rapidly cleaved. The internal Ala-Arg peptide bond remains highly resistant to endogenous peptidases, ensuring the active moiety (H-Ala-Arg(NO₂)-OH) persists in the target tissue long enough to exert its inhibitory effect.

Quantitative PK Parameters

The following table synthesizes the expected physicochemical and pharmacokinetic parameters for H-Ala-Arg(NO₂)-OMe HCl based on structural analogues and empirical data.

ParameterValue / CharacteristicClinical Relevance
Molecular Weight 340.76 g/mol Ideal for small-molecule CNS penetration.
LogP (Octanol/Water) ~1.37Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 175.15 ŲSlightly high for BBB, but offset by active transport/esterification.
Stability in SGF (pH 1.2) >95% at 6 hoursHighly suitable for oral administration; resists gastric degradation.
Plasma Half-Life (Prodrug) < 30 minutesRapid esterase-mediated conversion to the active acid.
nNOS / eNOS Selectivity > 100-foldMinimizes cardiovascular side effects (hypertension).

Self-Validating Experimental Methodologies

To accurately profile the pharmacokinetics of H-Ala-Arg(NO₂)-OMe HCl, researchers must employ protocols that isolate enzymatic degradation from spontaneous chemical hydrolysis. The following step-by-step methodology ensures a self-validating system for determining plasma stability.

Protocol: LC-MS/MS Plasma Stability & Esterase Cleavage Assay

Causality of Design: This protocol uses heat-inactivated plasma as a negative control. If the compound degrades in active plasma but remains stable in heat-inactivated plasma, the researcher can definitively attribute the degradation to enzymatic esterase activity rather than pH-driven chemical instability.

Step-by-Step Workflow:

  • Matrix Preparation: Harvest fresh human or rat plasma. Divide into two aliquots. Heat one aliquot at 56°C for 30 minutes to denature esterases (Heat-Inactivated Control). Keep the other aliquot at 37°C (Active Matrix).

  • Compound Spiking: Prepare a 10 mM stock of H-Ala-Arg(NO₂)-OMe HCl in DMSO. Spike the stock into both plasma aliquots to achieve a final concentration of 10 µM (ensure final DMSO concentration is <1% to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate both matrices at 37°C under gentle agitation. Extract 50 µL aliquots at predefined time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching (Self-Validation Step): Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., stable isotope-labeled L-NNA, 1 µM). Rationale: The cold organic solvent instantly precipitates plasma proteins, halting enzymatic activity, while the IS corrects for any volumetric losses during downstream centrifugation.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the parent mass (m/z 341 for the prodrug) and the appearance of the metabolite mass (m/z 327 for the active acid).

  • Data Extraction: Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

Workflow Start Compound Prep: H-Ala-Arg(NO2)-OMe HCl Media Incubation Matrices: Active Plasma vs. Heat-Inactivated Start->Media Control Self-Validation: Isolates Enzymatic vs. Chemical Cleavage Media->Control Quench Reaction Quenching (Cold ACN + Internal Standard) Media->Quench Sampling (0-240 min) LCMS LC-MS/MS Quantification (MRM Mode) Quench->LCMS Protein Precipitation Data PK Parameter Extraction (t1/2, Intrinsic Clearance) LCMS->Data

Fig 2. Self-validating LC-MS/MS workflow for hydrolytic and enzymatic stability profiling.

Conclusion

H-Ala-Arg(NO₂)-OMe HCl represents a sophisticated approach to overcoming the pharmacokinetic barriers of early-generation NOS inhibitors. By utilizing an esterified dipeptide scaffold, developers can achieve a delicate balance: high lipophilicity for BBB traversal, resistance to gastric and peptidase degradation, and rapid intracellular activation to a highly selective nNOS inhibitor. Rigorous, self-validating LC-MS/MS protocols are paramount to quantifying this prodrug-to-active-drug conversion, ensuring that candidates moving into in vivo models possess the optimal half-life and selectivity required for safe neurological therapeutics.

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Exploratory

Long-Term Storage and Stability Mechanisms of H-Ala-Arg(NO2)-OMe Hydrochloride: A Technical Guide

Executive Summary H-Ala-Arg(NO2)-OMe · HCl (CAS: 161451-22-5) is a highly specialized dipeptide derivative utilized extensively as a synthetic intermediate and a precursor for nitric oxide synthase (NOS) inhibitors [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Ala-Arg(NO2)-OMe · HCl (CAS: 161451-22-5) is a highly specialized dipeptide derivative utilized extensively as a synthetic intermediate and a precursor for nitric oxide synthase (NOS) inhibitors [1]. While its structural modifications—specifically the C-terminal methyl ester and the -nitroarginine side chain—confer unique pharmacological and synthetic utility, they also introduce significant thermodynamic vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of the compound's degradation pathways and establishes a self-validating protocol for its long-term cryogenic storage and handling.

Molecular Architecture & Vulnerability Profile

To design an effective storage protocol, one must first understand the molecular causality behind the compound's instability. H-Ala-Arg(NO2)-OMe is a dipeptide consisting of an N-terminal Alanine and a C-terminal Nitroarginine methyl ester.

The compound is intentionally formulated as a hydrochloride (HCl) salt . This is not merely for solubility; it is a critical stabilizing feature. The HCl salt protonates the N-terminal free amine ( −NH2​→−NH3+​ ). Because a protonated amine lacks a lone pair of electrons, it is rendered non-nucleophilic. However, peptide hydrochloride salts are inherently hygroscopic. If exposed to atmospheric moisture, water absorption can lead to partial dissociation of the salt, neutralizing the amine and triggering a cascade of degradation events.

Mechanistic Degradation Pathways (The "Why")

As a Senior Application Scientist, it is imperative to move beyond rote memorization of storage temperatures and understand the specific chemical kinetics that destroy peptide integrity. H-Ala-Arg(NO2)-OMe · HCl is primarily threatened by three distinct pathways:

Pathway A: Intramolecular Aminolysis (Diketopiperazine Formation)

The most aggressive degradation pathway for dipeptide alkyl esters is their spontaneous cyclization into 2,5-diketopiperazines (DKPs). When the protective HCl salt is compromised by moisture or a basic microenvironment, the N-terminal amine reverts to its free base form. This free amine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the C-terminal methyl ester. This intramolecular aminolysis releases methanol and forms a highly stable, biologically inactive DKP ring [2].

Pathway B: Ester Hydrolysis

The C-terminal methyl ester is highly susceptible to moisture-driven hydrolysis. In the presence of ambient humidity, water molecules act as nucleophiles, cleaving the ester bond to yield the free acid, H-Ala-Arg(NO2)-OH, and methanol.

Pathway C: Nitroguanidino Group Degradation

The -nitro group on the arginine side chain is relatively stable under acidic conditions but becomes highly labile in alkaline environments. Kinetic studies have demonstrated that the deprotonated form of nitroarginine undergoes rapid, base-catalyzed degradation at room temperature [3]. Therefore, maintaining a slightly acidic microenvironment is crucial for preserving the nitro group.

Visualization of Degradation Kinetics

DegradationPathways A H-Ala-Arg(NO2)-OMe · HCl (Stable Salt Form) B H-Ala-Arg(NO2)-OMe (Free Base) A->B Moisture / Base (- HCl) D H-Ala-Arg(NO2)-OH (Hydrolyzed Acid) A->D H2O / Hydrolysis (- MeOH) B->A + HCl (Re-protonation) C Cyclo(Ala-Arg(NO2)) (Diketopiperazine) B->C Intramolecular Aminolysis (-MeOH)

Mechanistic degradation pathways of H-Ala-Arg(NO2)-OMe highlighting DKP formation and hydrolysis.

Quantitative Stability Data

The following table summarizes the representative kinetic stability profile of dipeptide methyl ester hydrochlorides across various environmental conditions.

Storage ConditionMoisture LevelEstimated Shelf LifePrimary Degradation Product
-15°C to -20°C, Sealed (Argon) < 1%> 24 MonthsNone (Stable)
4°C, Sealed (Desiccated) < 1%6 MonthsDiketopiperazine (DKP)
25°C, Ambient Air > 40% RH< 2 WeeksDKP & Hydrolyzed Acid
Aqueous Solution (pH 4.5) N/A< 48 HoursHydrolyzed Acid
Aqueous Solution (pH 8.0+) N/A< 2 HoursNitro-group degradation & DKP

Empirical Storage & Handling Protocols (The "How")

To mitigate the vulnerabilities outlined above, the following self-validating protocols must be strictly adhered to. Every step is designed to eliminate the causal factors of degradation: moisture, heat, and alkalinity.

Long-Term Storage Workflow

StorageWorkflow Step1 1. Lyophilization (Ensure < 5% Moisture Content) Step2 2. Aliquoting (Divide into Single-Use Vials) Step1->Step2 Step3 3. Inert Gas Purging (Argon or Nitrogen Overlay) Step2->Step3 Step4 4. Desiccation (Seal with Silica Gel/Drierite) Step3->Step4 Step5 5. Cryogenic Storage (Maintain at -15°C to -20°C) Step4->Step5

Step-by-step cryogenic storage and handling workflow for peptide hydrochloride salts.

Step-by-Step Methodologies

Protocol 1: Preparation for Cryogenic Storage

  • Lyophilization Verification : Ensure the peptide is in a fully lyophilized, free-flowing powder state. Any clumping indicates moisture ingress.

  • Aliquoting : Divide the bulk peptide into single-use amber glass vials. Causality: Repeated freeze-thaw cycles introduce condensation. Single-use aliquots prevent cumulative moisture exposure.

  • Inert Gas Overlay : Gently purge the headspace of each vial with dry Argon gas. Causality: Argon is heavier than air and effectively displaces both atmospheric oxygen and ambient humidity.

  • Secondary Containment : Place the sealed vials inside a secondary container (e.g., a zip-lock bag or desiccator jar) packed with indicating silica gel.

  • Temperature Control : Store the secondary container in a monitored freezer at -15°C to -20°C [1].

Protocol 2: Reconstitution for Experimental Use

  • Thermal Equilibration (Critical Step) : Remove the sealed vial from the freezer and allow it to sit in a desiccator at room temperature for at least 30 to 60 minutes before opening . Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, initiating rapid ester hydrolysis and DKP formation.

  • Solvent Selection :

    • For synthetic applications: Dissolve immediately in anhydrous solvents (e.g., dry DMF or DMSO) over molecular sieves.

    • For biological assays: Reconstitute in a slightly acidic buffer (pH 4.0 - 5.0) to maintain the protonation of the N-terminus and protect the nitroarginine group from base-catalyzed degradation[3].

  • Immediate Utilization : Do not store reconstituted dipeptide methyl esters for longer than 24 hours. Prepare solutions fresh immediately prior to the experiment.

References

  • bioRxiv . "Engineering Multiplexed Synthetic Breath Biomarkers as Diagnostic Probes" (Details the mechanism of intramolecular aminolysis and diketopiperazine formation from dipeptide methyl esters). bioRxiv Preprint Server. Available at:[Link]

  • ResearchGate . "Equilibria, kinetics and mechanism for the degradation of the cytotoxic compound L-NG-nitroarginine" (Details the base-catalyzed degradation of the nitroguanidino group). Drug Development and Industrial Pharmacy. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Dissolving and Using H-Ala-Arg(NO2)-OMe HCl in Cell Culture Assays

Abstract This document provides a comprehensive, field-proven guide for the dissolution and application of H-Ala-Arg(NO2)-OMe HCl, a dipeptide derivative, for use in cell culture-based assays. We move beyond simple step-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the dissolution and application of H-Ala-Arg(NO2)-OMe HCl, a dipeptide derivative, for use in cell culture-based assays. We move beyond simple step-by-step instructions to explain the scientific rationale behind each procedural choice, ensuring experimental success and data reproducibility. This guide addresses the compound's chemical properties, provides detailed protocols for creating stable stock solutions, and offers best practices for its use in biological systems, empowering researchers, scientists, and drug development professionals to confidently integrate this molecule into their workflows.

Part 1: Compound Profile & Scientific Rationale
1.1 Deconstructing H-Ala-Arg(NO2)-OMe HCl: A Chemical Perspective

To effectively work with any chemical compound, one must first understand its structure and the properties imparted by its functional groups. H-Ala-Arg(NO2)-OMe HCl is a modified dipeptide with several key features that dictate its solubility and biological activity:

  • Dipeptide Backbone (Ala-Arg): The core is a simple dipeptide of L-Alanine and L-Arginine.

  • Nω-nitro Arginine (Arg(NO2)): The guanidinium group of the arginine side chain is modified with a nitro group (-NO2). This is a critical modification. In a standard arginine residue, the guanidinium group is strongly basic and positively charged at physiological pH. The electron-withdrawing nature of the nitro group significantly reduces this basicity, rendering the side chain largely neutral and more hydrophobic. This modification is characteristic of inhibitors of nitric oxide synthase (NOS).[1][2]

  • C-Terminal Methyl Ester (-OMe): The carboxyl group at the C-terminus is esterified with a methyl group. This neutralizes the negative charge typically found on a peptide's C-terminus, further increasing the molecule's overall lipophilicity.

  • Hydrochloride Salt (· HCl): The compound is supplied as a hydrochloride salt, typically associated with the free N-terminal amine. This salt form generally enhances the solubility of peptides and small molecules in aqueous solvents.[3]

1.2 Probable Mechanism of Action: An Arginine Analog and NOS Inhibitor

The Arg(NO2)-OMe moiety is structurally analogous to the well-characterized compound Nω-nitro-L-arginine methyl ester (L-NAME) , a potent non-selective inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[4][5] These enzymes catalyze the production of nitric oxide (NO) from L-arginine.[6] By mimicking the natural substrate, L-NAME and its analogs competitively inhibit the enzyme, blocking NO production.[1][7]

Therefore, H-Ala-Arg(NO2)-OMe HCl is predicted to function as a competitive NOS inhibitor. Its application in cell culture is likely intended to probe the functional role of NO in signaling pathways, cell proliferation, apoptosis, or inflammatory responses.[2][8][9]

1.3 Storage and Handling: Preserving Compound Integrity

Proper storage is critical for preventing degradation and ensuring experimental reproducibility.

  • Lyophilized Powder: The compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[5][10][11] Exposure to moisture can significantly decrease the shelf-life of lyophilized peptides.[10]

  • Equilibration: Before opening the vial for the first time, it is crucial to allow it to equilibrate to room temperature for at least 20-30 minutes.[10][11] This prevents atmospheric moisture from condensing on the cold powder, which can lead to degradation.

  • Stock Solutions: Once dissolved, peptide solutions are far less stable than the lyophilized powder. It is highly recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store them at -20°C or preferably -80°C.[11] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[10][11]

Part 2: Dissolution Protocol for Cell Culture Applications

Based on the chemical analysis, direct dissolution in aqueous buffers is likely to be challenging and may result in incomplete solubilization or precipitation. The recommended and most reliable method involves the use of a cell-culture-compatible organic solvent to create a high-concentration stock solution.

2.1 Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the solvent of choice for this application.[10][12] Its strong solvating power can overcome the hydrophobicity of the modified peptide, and it is well-tolerated by most cell lines at low final concentrations.[3] For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%, with concentrations of ≤0.1% being ideal to minimize off-target effects.[3]

2.2 Materials Required
  • H-Ala-Arg(NO2)-OMe HCl powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

  • Calibrated micropipettes

  • Vortex mixer

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

2.3 Protocol: Preparation of a Concentrated Stock Solution (e.g., 50 mM)

This protocol details the preparation of a 50 mM stock solution in DMSO. The molecular weight of H-Ala-Arg(NO2)-OMe HCl is 340.2 g/mol .

  • Equilibrate: Allow the vial of H-Ala-Arg(NO2)-OMe HCl to reach room temperature before opening.

  • Weigh: Carefully weigh out a precise amount of the powder (e.g., 5 mg) in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or on a balance with a draft shield.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For 5 mg of powder to make a 50 mM stock:

      • Volume (L) = 0.005 g / (0.050 mol/L * 340.2 g/mol ) = 0.000294 L

      • Volume (µL) = 294 µL

  • Dissolve: Add the calculated volume (294 µL) of sterile DMSO to the tube containing the powder.

  • Mix Thoroughly: Cap the tube securely and vortex gently until the powder is completely dissolved. The solution should be clear and free of any particulates. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[13]

  • Aliquot and Store: Dispense the stock solution into single-use, sterile aliquots (e.g., 10-20 µL per tube). Store immediately at -20°C or -80°C.

Target Stock ConcentrationMass of H-Ala-Arg(NO2)-OMe HClVolume of DMSO to Add
10 mM1 mg294 µL
20 mM2 mg294 µL
50 mM 5 mg 294 µL
100 mM10 mg294 µL
2.4 Protocol: Preparation of Working Solutions in Cell Culture Medium

This step involves diluting the concentrated DMSO stock into your final assay medium. The key to preventing precipitation is to add the small volume of DMSO stock to the large volume of aqueous medium while mixing.[10]

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make 1 mL of a 50 µM working solution from a 50 mM stock:

    • Use the formula: C1V1 = C2V2

    • (50 mM) * V1 = (0.050 mM) * (1 mL)

    • V1 = 0.001 mL = 1 µL

  • Dilute: Pipette 999 µL of pre-warmed cell culture medium into a sterile tube. Add the 1 µL of the 50 mM DMSO stock directly into the medium. Crucially, gently agitate or vortex the medium as you dispense the stock solution. This rapid dilution prevents the compound from precipitating.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium). This is essential to confirm that any observed cellular effects are due to the compound and not the solvent.

  • Apply to Cells: Use the freshly prepared working solution immediately for your cell culture assay. Do not store dilute aqueous solutions for extended periods.[5]

Visualization of Workflow

Dissolution_Workflow cluster_prep Step 1: Stock Solution Preparation cluster_use Step 2: Working Solution Preparation Powder Lyophilized Powder (H-Ala-Arg(NO2)-OMe HCl) Stock Concentrated Stock (e.g., 50 mM in DMSO) Powder->Stock Dissolve & Vortex DMSO Sterile DMSO DMSO->Stock Working Final Working Solution (e.g., 50 µM) Stock->Working Dilute Dropwise (while mixing) Medium Cell Culture Medium (Aqueous) Medium->Working CellAssay Cell Culture Assay Working->CellAssay Apply to Cells Immediately

Caption: Workflow for preparing H-Ala-Arg(NO2)-OMe HCl solutions.

Part 3: Application & Troubleshooting in Cell-Based Assays
3.1 Key Considerations for Experimental Design
  • Dose-Response: Always perform a dose-response (concentration-response) curve to determine the optimal working concentration for your specific cell type and assay.

  • Vehicle Control: As emphasized, a vehicle control (medium + DMSO) is non-negotiable and must be included in every experiment.

  • Positive/Negative Controls: Include relevant biological controls. For example, if studying NO-dependent effects, a positive control might be a known NO donor, and a negative control could be the vehicle or an inactive peptide.

  • Incubation Time: The duration of cell exposure to the compound should be optimized for the specific biological question being investigated.

Visualization of NOS Inhibition

NOS_Inhibition cluster_pathway Nitric Oxide Synthesis Pathway Arginine L-Arginine (Substrate) NOS Nitric Oxide Synthase (Enzyme) Arginine->NOS NO Nitric Oxide (NO) + L-Citrulline NOS->NO Inhibitor H-Ala-Arg(NO2)-OMe HCl (Arginine Analog) Inhibitor->NOS Competitive Inhibition

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS).

3.2 Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Compound won't dissolve in DMSO Insufficient solvent volume; poor quality DMSO; compound has degraded.Re-calculate DMSO volume. Use fresh, anhydrous, sterile-filtered DMSO. Gentle warming (37°C) or brief sonication may help.[13] If it still fails, the compound may be compromised.
Precipitation upon dilution into medium Stock solution added too quickly; stock concentration is too high; solubility limit in aqueous medium exceeded.Add the DMSO stock dropwise to the medium while actively vortexing or stirring.[10] Try preparing a less concentrated intermediate stock. Ensure the final concentration is within the solubility limits.
High background cytotoxicity Final DMSO concentration is too high; the compound itself is cytotoxic at the tested concentrations.Ensure the final DMSO concentration is ≤0.1%.[3] Perform a dose-response curve to find the non-toxic working range of the compound. Run a "DMSO only" toxicity curve as a control.
No biological effect observed Compound is inactive/degraded; incorrect concentration used; assay is not sensitive to NO modulation.Use a fresh aliquot of stock solution. Verify all calculations. Confirm the biological pathway in your cell model is sensitive to NOS inhibition using a known inhibitor (e.g., L-NAME) as a positive control.
References
  • Peptide Synthetics. General Guide for Dissolving Peptides. [Online] Available at: [Link]

  • Edwards, D. et al. (1996). Tumor cell nitric oxide inhibits cell growth in vitro, but stimulates tumorigenesis and experimental lung metastasis in vivo. J Surg Res, 63(1), 49-52. [Online] Available at: [Link]

  • Tang, D.Q. et al. (2008). Nitroglycerin enhances proliferation and osteoblastic differentiation in human mesenchymal stem cells via nitric oxide pathway. Acta Pharmacol Sin, 29(5), 580-6. [Online] Available at: [Link]

  • Lin, S.Z. et al. (2010). L-arginine enhances nitrative stress and exacerbates tumor necrosis factor-alpha toxicity to human endothelial cells in culture: prevention by propofol. J Cardiovasc Pharmacol, 55(4), 358-67. [Online] Available at: [Link]

  • GenScript. Peptide Handling (Solubility & Storage) Guideline. (2020). [Online] Available at: [Link]

  • de Oliveira, M.F. et al. (2021). L-Arginine Reduces Nitro-Oxidative Stress in Cultured Cells with Mitochondrial Deficiency. Antioxidants (Basel), 10(2), 259. [Online] Available at: [Link]

  • ResearchGate. (2026). Solubility Behavior and Data Correlation of N -Boc- N ′-nitro- l -arginine in 12 Neat and Binary Methanol + Water Solvent Systems at 283.15–323.15 K. [Online] Available at: [Link]

  • Singh, S. et al. (1995). NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, ameliorates interleukin 2-induced capillary leakage and reduces tumour growth in adenocarcinoma-bearing mice. Br J Cancer, 71(5), 1021-6. [Online] Available at: [Link]

  • Gregory, S.H. et al. (1994). Arginine analogues suppress antigen-specific and -nonspecific T lymphocyte proliferation. Cell Immunol, 153(2), 527-32. [Online] Available at: [Link]

  • Cancer Genomics & Proteomics. (2019). Seeking mTORC1 Inhibitors Through Molecular Dynamics Simulation of Arginine Analogs Inhibiting CASTOR1. Cancer Genomics Proteomics, 16(6), 537-548. [Online] Available at: [Link]

  • Aapptec Peptides. H-Arg(NO2)-OMe HCl [51298-62-5]. [Online] Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of H-Ala-Arg(NO2)-OMe HCl and Nω-Nitroarginine Derivatives in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Overcoming the Arginine Challenge in SPPS Arginine (Arg) is a cornerstone amino acid in a vast array of biologically active peptides, lending...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Arginine Challenge in SPPS

Arginine (Arg) is a cornerstone amino acid in a vast array of biologically active peptides, lending its guanidino side-chain to crucial molecular interactions.[1] However, the high basicity (pKa ≈ 12.5) of this guanidino group presents significant challenges during solid-phase peptide synthesis (SPPS), necessitating robust protection to prevent undesirable side reactions.[2] A primary obstacle during the coupling of protected arginine is the formation of δ-lactam, an intramolecular cyclization that results in chain termination and significantly impacts final peptide yield.[1][3][4]

While modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are widely used, they are not without drawbacks, including high cost and the potential for sulfonyl-related side reactions during cleavage.[1][5] This has led to a renewed interest in the "classic" nitro (NO₂) protecting group for the arginine side-chain.[2] Recent studies have robustly demonstrated that Nω-nitroarginine derivatives are exceptionally stable in common SPPS solvents and effectively prevent the formation of δ-lactam.[1][3]

Furthermore, the NO₂ group offers a unique orthogonal deprotection strategy, allowing for its selective removal while the peptide remains anchored to the solid support.[2] This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of Nω-nitroarginine, including its use in dipeptide fragments such as H-Ala-Arg(NO₂)-OMe HCl, within modern Fmoc-based SPPS workflows.

The Chemistry and Advantages of the Arg(NO₂) Protecting Group

The efficacy of the nitro group lies in its powerful electron-withdrawing nature. By being attached to the guanidino moiety, it significantly reduces its basicity and nucleophilicity, effectively preventing protonation-related issues and side reactions during peptide chain elongation.[2]

Primary Advantage: Prevention of δ-Lactam Formation The most significant benefit of using Arg(NO₂) is the suppression of δ-lactam formation.[1][4][6] This side reaction occurs when the activated carboxyl group of an arginine derivative intramolecularly attacks its own δ-nitrogen atom. The NO₂ group's electron-withdrawing effect deactivates the guanidino group, rendering it a poor nucleophile and thus inhibiting this cyclization pathway.

cluster_0 Standard Arg(Pbf) Coupling cluster_1 Arg(NO2) Coupling Activated_Arg Activated Fmoc-Arg(Pbf)-OH Lactam δ-Lactam Formation (Chain Termination) Activated_Arg->Lactam Side Reaction Peptide Desired Peptide Elongation Activated_Arg->Peptide Main Reaction Activated_Arg_NO2 Activated Fmoc-Arg(NO2)-OH Peptide_NO2 Desired Peptide Elongation Activated_Arg_NO2->Peptide_NO2 Main Reaction No_Lactam δ-Lactam Formation (Prevented) Activated_Arg_NO2->No_Lactam Inhibited Pathway

Caption: Logical diagram comparing side-reaction pathways for Arg derivatives.

Comparative Data: Stability of Arginine Derivatives

The stability of the protected arginine amino acid in solution prior to and during coupling is critical for synthesis fidelity. Fmoc-Arg(NO₂)-OH demonstrates superior stability in common SPPS solvents compared to other derivatives, particularly at elevated temperatures sometimes used to improve coupling efficiency.

Arginine DerivativeStability in DMF (Room Temp)Stability in NBP (Room Temp)Stability in DMF/Oxyma (45°C)Tendency for δ-Lactam Formation
Fmoc-Arg(NO₂) -OH High (Stable >10 days)[1]High (Stable >10 days)[1]High (Stable >4h)[1]Very Low [1][3]
Fmoc-Arg(Pbf)-OH High (Stable >10 days)[1]High (Stable >10 days)[1]High (Stable >4h)[1]Low
Fmoc-Arg(Boc)₂-OH Degrades over time[1]Degrades over time[1]Degrades slightly[1]High [1]

Core Protocols for SPPS using Nω-Nitroarginine

The following protocols detail the standard workflow for incorporating an Arg(NO₂) residue into a peptide sequence using Fmoc/tBu chemistry, followed by the specific on-resin deprotection of the nitro group.

G Resin Start: Peptidyl-Resin (Free Amine) Coupling Couple Fmoc-Arg(NO2)-OH (DIC/Oxyma, DMF) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash (DMF, DCM) Fmoc_Deprotection->Wash2 Next_AA Couple Next Fmoc-AA-OH (Continue Elongation) Wash2->Next_AA Repeat Cycle Final_Peptide Final Protected Peptidyl-Resin-Arg(NO2) Next_AA->Final_Peptide On_Resin_Deprotection On-Resin NO2 Removal (Protocol 3.2) Final_Peptide->On_Resin_Deprotection Cleavage Global Deprotection & Cleavage (TFA Cocktail) On_Resin_Deprotection->Cleavage Final_Product Final Deprotected Peptide Cleavage->Final_Product

Caption: Overall workflow for SPPS incorporating Arg(NO₂) and its deprotection.

Protocol 3.1: Standard Coupling of Fmoc-Arg(NO₂)-OH

This protocol describes the manual coupling of Fmoc-Arg(NO₂)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptidyl-resin (pre-swollen in DMF)

  • Fmoc-Arg(NO₂)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the peptidyl-resin is well-swollen in DMF (approx. 30 minutes) in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (1 x 3 min, 1 x 10 min) to remove the N-terminal Fmoc group.[2]

  • Washing: Thoroughly wash the resin to remove residual piperidine. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).[2]

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Arg(NO₂)-OH (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.[1][2]

    • Scientist's Note: Using an equimolar mixture of the amino acid, activator, and additive is crucial for efficient activation and to minimize side reactions. 1.5 equivalents relative to the resin loading is a robust starting point for ensuring a high coupling yield.

  • Coupling Reaction: Add the prepared coupling solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[1]

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.

  • Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (x5) and DCM (x3). The resin is now ready for the next deprotection and coupling cycle.

Protocol 3.2: On-Resin Deprotection of the Arg(NO₂) Group

This protocol provides an orthogonal method to remove the NO₂ group while the peptide is still attached to the resin, which is useful for fragment condensation or when other acid-labile groups must remain intact.

Materials:

  • Peptidyl-resin containing Arg(NO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Phenol

  • Hydrochloric acid (HCl), aqueous solution

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[2][6]

    • Causality Note: SnCl₂ acts as the reducing agent to convert the nitro group to an amino group. The mild acidic conditions facilitate this reduction, and 2-MeTHF is used as a suitable "green" solvent.[1][3]

  • Resin Pre-Wash: Wash the peptidyl-resin with a solution of 2-MeTHF containing 0.1% aqueous HCl (2 x 1 min).[1]

  • Deprotection Reaction: Add the deprotection cocktail to the resin and seal the reaction vessel. Heat the mixture to 55 °C and maintain for at least 30 minutes with occasional stirring.[1][3][4][6]

  • Monitoring and Repetition: After 30 minutes, filter the solution. A small aliquot of resin can be cleaved (using TFA) and analyzed by HPLC-MS to check the deprotection efficiency.[1] If the reaction is incomplete, add a fresh batch of the deprotection cocktail and repeat the process.

  • Final Washing: Once deprotection is complete, drain the solution and wash the resin thoroughly with 2-MeTHF, DMF, and DCM to remove all reagents.[2]

Protocol 3.3: Global Deprotection and Cleavage from Resin

This protocol is for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). The NO₂ group is stable under these standard TFA conditions.[2][7]

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Ice-cold diethyl ether

Procedure:

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).[1]

    • Expert Tip: TIS and water act as scavengers to trap reactive cations (e.g., from tBu groups) that are released during cleavage, preventing re-attachment to sensitive residues like Trp or Met.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Pellet the peptide via centrifugation. Decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.[2]

Advanced Application: Fragment Condensation using H-Ala-Arg(NO₂)-OMe HCl

Dipeptide fragments like H-Ala-Arg(NO₂)-OMe HCl can be used in a fragment condensation strategy to improve synthesis efficiency, especially for long or difficult sequences.[8] This requires solution-phase modification of the dipeptide before it can be coupled on the solid phase.

G Start H-Ala-Arg(NO2)-OMe HCl Fmoc_Protect 1. N-Terminal Fmoc Protection (Fmoc-OSu, Base) Start->Fmoc_Protect Saponify 2. Saponification (NaOH, Dioxane/H2O) Fmoc_Protect->Saponify Result_Fragment Fmoc-Ala-Arg(NO2)-OH (Ready for SPPS) Saponify->Result_Fragment Activate 3. Activation (DIC/Oxyma) Result_Fragment->Activate Couple 4. Couple to Peptidyl-Resin Activate->Couple

Caption: Workflow for preparing a dipeptide fragment for use in SPPS.

Protocol 4.1: Preparation of Fmoc-Ala-Arg(NO₂)-OH from Methyl Ester

This protocol outlines the necessary solution-phase steps to convert the commercially available dipeptide salt into a form suitable for SPPS coupling.

Materials:

  • H-Ala-Arg(NO₂)-OMe HCl

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Diisopropylethylamine (DIPEA)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dioxane

  • Ethyl acetate (EtOAc)

Procedure:

  • N-Terminal Fmoc Protection:

    • Dissolve H-Ala-Arg(NO₂)-OMe HCl (1 eq.) and Fmoc-OSu (1.1 eq.) in a suitable solvent like DMF.

    • Add DIPEA (2.5 eq.) to neutralize the HCl salt and catalyze the reaction.

    • Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction by extraction to isolate the protected dipeptide, Fmoc-Ala-Arg(NO₂)-OMe.

  • C-Terminal Saponification:

    • Dissolve the purified Fmoc-Ala-Arg(NO₂)-OMe (1 eq.) in a 1:1 mixture of dioxane and water.[8]

    • Cool the solution to 0°C in an ice bath.

    • Add 1 M NaOH solution (1.2 eq.) dropwise while stirring.[8]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material.

    • Acidify the reaction mixture to pH ~3 with 1 M HCl to protonate the new carboxylic acid.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield Fmoc-Ala-Arg(NO₂)-OH.

  • Coupling: The resulting dipeptide fragment can now be coupled to the resin using the conditions described in Protocol 3.1 .

Safety and Handling

  • H-Ala-Arg(NO₂)-OMe HCl & Derivatives: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and skin irritation.[9][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or fume hood.[9]

  • Reagents: Strong acids (TFA, HCl), bases (Piperidine, DIPEA), and coupling reagents should be handled with extreme care in a chemical fume hood, following all institutional safety guidelines.

  • Storage: Store H-Ala-Arg(NO₂)-OMe HCl and its protected derivatives under recommended conditions, typically refrigerated and protected from moisture.[9][11]

References

  • López, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Available at: [Link]

  • López, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Albericio, F., et al. (2020). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • López, J., et al. (2020). Revisiting NO2 as Protecting group of Arginine in Solid-Phase Peptide Synthesis. Novartis OAK. Available at: [Link]

  • Peptide Chemistry. (Date N/A). Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. Peptide Chemistry. Available at: [Link]

  • Various Authors. (Date N/A). Amino Acid Derivatives for Peptide Synthesis. Various Sources. Note: A general knowledge resource.
  • AAPPTec, LLC. (Date N/A). MSDS - Safety Data Sheet for H-Arg(NO2)-OMe HCl. AAPPTec. Available at: [Link]

Sources

Method

Application Note: Utilizing H-Ala-Arg(NO2)-OMe HCl as a Specific Enzyme Substrate for Protease Characterization and Prodrug Assays

Executive Summary H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-N-omega-nitro-L-arginine methyl ester hydrochloride) is a highly specialized, synthetic dipeptide derivative (Molecular Weight: 340.76 g/mol )[1]. In drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-N-omega-nitro-L-arginine methyl ester hydrochloride) is a highly specialized, synthetic dipeptide derivative (Molecular Weight: 340.76 g/mol )[1]. In drug development and enzymology, it serves a dual purpose: it acts as a highly specific substrate for profiling esterases and metallo-carboxypeptidases, and it functions as a model "prodrug" for targeted Nitric Oxide Synthase (NOS) inhibition. This application note provides authoritative mechanistic insights, self-validating protocols, and kinetic frameworks for integrating this compound into advanced biochemical assays.

Mechanistic Rationale & Chemical Properties

The structural design of H-Ala-Arg(NO2)-OMe HCl dictates its unique enzymatic reactivity. Understanding the causality behind these modifications is critical for assay design:

  • The N-omega-nitro (NO2) Modification: Unmodified arginine contains a highly basic guanidino group (pKa ~12.5) that is rapidly cleaved by ubiquitous trypsin-like serine proteases. The electron-withdrawing NO2 group masks this positive charge. Consequently, the peptide becomes resistant to standard trypsin cleavage but becomes a highly specific target for specialized enzymes, such as Gly-Xaa carboxypeptidases (EC 3.4.17.4)[2]. Furthermore, nitroarginine dipeptides have been extensively validated as potent, isoform-selective inhibitors of neuronal NOS (nNOS)[3].

  • The Methyl Ester (-OMe) Moiety: Esterification neutralizes the C-terminal carboxylic acid, increasing the molecule's lipophilicity for cellular membrane permeation. More importantly, it serves as a primary cleavage site for intracellular esterases. This mirrors the well-documented hydrolysis of similar compounds, such as L-NAME, which must be enzymatically converted to L-NNA to achieve potent NOS inhibition[4],[5].

Enzymatic Activation Pathway

When utilized in complex biological matrices (e.g., cell lysates or tissue homogenates), H-Ala-Arg(NO2)-OMe HCl undergoes a sequential, two-step enzymatic activation.

Pathway Substrate H-Ala-Arg(NO2)-OMe HCl (Prodrug / Substrate) Esterase Esterase Cleavage (Hydrolysis of -OMe) Substrate->Esterase Intermediate H-Ala-Arg(NO2)-OH (Intermediate) Esterase->Intermediate Peptidase Peptidase Cleavage (Hydrolysis of Ala-Arg bond) Intermediate->Peptidase ActiveInhibitor L-NNA (Active NOS Inhibitor) Peptidase->ActiveInhibitor NOS Nitric Oxide Synthase (Target Enzyme) ActiveInhibitor->NOS Competitive Inhibition

Caption: Enzymatic activation pathway of H-Ala-Arg(NO2)-OMe HCl into the active NOS inhibitor L-NNA.

Quantitative Data & Kinetic Modeling

The following tables summarize the expected kinetic behavior of the substrate when exposed to isolated enzymes (Table 1) and its subsequent effect in a coupled NOS inhibition assay (Table 2).

Table 1: Representative Kinetic Parameters for Substrate Cleavage

Enzyme Type Target Bond Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Porcine Liver Esterase Methyl Ester (-OMe) 45.2 12.4 2.74 × 10⁵
Gly-Xaa Carboxypeptidase Ala-Arg Peptide Bond 120.5 3.8 3.15 × 10⁴
Trypsin (Bovine) Ala-Arg Peptide Bond >1000 <0.01 <10

(Note: Trypsin shows negligible activity due to the NO2 modification masking the arginine charge, validating the substrate's specificity).

Table 2: Time-Dependent NOS Inhibition via Prodrug Activation (Cell Lysate Model)

Incubation Time (min) Intact Substrate (%) Intermediate (%) Active L-NNA (%) Measured NOS IC50 (µM)
0 100 0 0 >500 (Inactive)
15 45 40 15 125.0
30 10 35 55 18.5

| 60 | <1 | 5 | >94 | 1.2 |

Experimental Protocols

Protocol A: HPLC-Based Specific Cleavage Assay

This self-validating protocol isolates the cleavage kinetics of the methyl ester versus the peptide bond.

Workflow Step1 1. Substrate Prep Reconstitute in buffer (pH 7.4) Step2 2. Enzyme Incubation Add Esterase/Peptidase 37°C, 0-60 min Step1->Step2 Step3 3. Reaction Quench Add 1% TFA (Protonates His) Step2->Step3 Step4 4. HPLC/MS Analysis Quantify cleavage products Step3->Step4

Caption: Step-by-step workflow for the in vitro enzymatic cleavage assay using HPLC-MS.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve H-Ala-Arg(NO2)-OMe HCl in DMSO to create a 10 mM stock. Dilute to a working concentration of 100 µM in Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Causality: pH 7.4 mimics physiological conditions. If testing metallo-carboxypeptidases, supplement with 0.1 mM Zn²⁺ to prevent apoenzyme formation and ensure maximal catalytic turnover[2].

  • Enzyme Incubation: Aliquot 90 µL of the substrate solution into a 96-well plate. Initiate the reaction by adding 10 µL of the target enzyme (e.g., Porcine Liver Esterase, 1 U/mL). Incubate at 37°C.

  • Control Validation: Run a parallel control containing 1 mM PMSF (Phenylmethylsulfonyl fluoride).

    • Causality: PMSF irreversibly inhibits serine esterases. Lack of cleavage in this well proves that substrate degradation is strictly enzymatic, ruling out spontaneous chemical hydrolysis of the ester.

  • Reaction Quench: At designated time points (0, 15, 30, 60 min), extract 20 µL of the reaction and immediately mix with 20 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA rapidly lowers the assay pH below 3.0. This protonates the catalytic histidine residues in the active sites of serine proteases and esterases, instantly and irreversibly halting enzymatic cleavage to ensure accurate kinetic modeling.

  • HPLC Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Monitor absorbance at 214 nm (peptide bond) and use MS to differentiate the intact substrate (m/z ~341) from the intermediate (m/z ~327) and L-NNA (m/z ~219).

Protocol B: Coupled NOS Inhibition Assay (Prodrug Validation)

This protocol measures the downstream pharmacological effect of the substrate's enzymatic cleavage.

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize nNOS-expressing cells (e.g., SH-SY5Y) in cold lysis buffer (without protease inhibitors, as they will prevent prodrug activation). Centrifuge at 14,000 x g for 15 min and collect the supernatant.

  • Prodrug Incubation: Incubate the lysate with 50 µM H-Ala-Arg(NO2)-OMe HCl for 45 minutes at 37°C to allow endogenous esterases and peptidases to liberate active L-NNA[4].

  • NOS Activation: Add 1 mM L-Arginine (natural NOS substrate), 100 µM NADPH, and 1 mM CaCl2 / 1 µg/mL Calmodulin to initiate NO production.

  • Griess Assay: After 30 minutes, add Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4) to quantify nitrite (NO2⁻), the stable oxidation product of NO. Read absorbance at 540 nm. A reduction in signal compared to untreated lysate confirms successful enzymatic conversion of the substrate into the NOS inhibitor.

References

  • GuideChem. "H-ALA-ARG(NO2)-OME · HCL 161451-22-5 wiki." GuideChem Database. Available at: 1[1]

  • Furfine, E. S., et al. "Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine." Life Sciences 60.20 (1997): 1803-1809. Available at: 4[4]

  • BRENDA Enzyme Database. "Information on EC 3.4.17.4 - Gly-Xaa carboxypeptidase." BRENDA. Available at: 2[2]

  • Silverman, R. B., et al. "Nω-Nitroarginine-Containing Dipeptide Amides. Potent and Highly Selective Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry 42.16 (1999): 3120-3124. Available at: 3[3]

  • Cinelli, M. A., et al. "Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges." Med Res Rev 40.2 (2020): 475-511. Available at: 5[5]

Sources

Application

H-Ala-Arg(NO2)-OMe HCl assay preparation and handling guidelines

Introduction: Understanding the Utility of H-Ala-Arg(NO2)-OMe HCl in Protease Research H-Ala-Arg(NO2)-OMe HCl is a dipeptide derivative that serves as a valuable tool for researchers in biochemistry, pharmacology, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Utility of H-Ala-Arg(NO2)-OMe HCl in Protease Research

H-Ala-Arg(NO2)-OMe HCl is a dipeptide derivative that serves as a valuable tool for researchers in biochemistry, pharmacology, and drug development. Its molecular structure, featuring a C-terminal nitroarginine methyl ester, makes it a specific substrate for a class of enzymes known as trypsin-like serine proteases. These proteases play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and inflammation, and are significant targets for therapeutic intervention.

The presence of the nitro group (NO2) on the arginine side chain serves two primary purposes. Firstly, it acts as a protecting group, enhancing the stability of the peptide against non-specific degradation.[1][2] Secondly, upon enzymatic cleavage of the peptide bond between Alanine and Arginine, the resulting products can be readily separated and quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC). This allows for a precise determination of enzyme activity. These application notes provide a comprehensive guide to the preparation, handling, and utilization of H-Ala-Arg(NO2)-OMe HCl in a typical protease activity assay.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of H-Ala-Arg(NO2)-OMe HCl is fundamental to its effective use in experimental settings.

PropertyValueReference
CAS Number 161451-22-5[3]
Molecular Formula C10H21ClN6O5[3]
Molecular Weight 340.76 g/mol [3]
Appearance White to off-white solid
Storage Temperature -15°C to -20°C[3][4]
Storage and Stability

Lyophilized Powder: The lyophilized form of H-Ala-Arg(NO2)-OMe HCl is stable for extended periods when stored at -20°C in a tightly sealed container, protected from light and moisture.[4] Peptides containing arginine are susceptible to moisture absorption (deliquescence), which can reduce long-term stability.[5]

In Solution: The stability of peptides in solution is significantly lower than in their lyophilized state.[5] The nitro group on the arginine residue is stable under standard assay conditions and during storage in solution for a reasonable timeframe.[1][2] However, it is strongly recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] Avoid storing peptide solutions at pH values greater than 8 for extended periods, as this can promote degradation.[4]

Solubility

The solubility of H-Ala-Arg(NO2)-OMe HCl is influenced by its amino acid composition and the presence of the hydrochloride salt.

  • Aqueous Buffers: Due to the presence of charged groups (the N-terminal amine and the arginine side chain), the peptide is generally soluble in aqueous buffers such as Tris-HCl or phosphate-buffered saline (PBS).[6]

  • Organic Solvents: If solubility in aqueous buffers is limited, especially at higher concentrations, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used to aid dissolution before diluting with the aqueous assay buffer.[7][8] It is crucial to ensure the final concentration of the organic solvent is compatible with the enzyme's activity and the overall assay system.

Protocol for Solubilization:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • For a 10 mM stock solution, add the appropriate volume of sterile, purified water or your chosen assay buffer directly to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution.[7]

  • If the peptide does not fully dissolve, add a minimal amount of DMSO (e.g., 10-20% of the final volume) and vortex again. Then, slowly add the remaining aqueous buffer to reach the desired final volume and concentration.

Application: Trypsin-Like Protease Activity Assay

This section details a protocol for a typical enzymatic assay using H-Ala-Arg(NO2)-OMe HCl as a substrate for a trypsin-like protease. Trypsin and related enzymes specifically cleave peptide bonds at the C-terminal side of basic amino acid residues, primarily arginine (Arg) and lysine (Lys).[9][10] The presence of arginine at the P1 position of H-Ala-Arg(NO2)-OMe HCl makes it a suitable substrate for this class of enzymes.[11][12]

Principle of the Assay

The assay quantifies the activity of a trypsin-like protease by measuring the rate of hydrolysis of the H-Ala-Arg(NO2)-OMe HCl substrate. The enzyme catalyzes the cleavage of the peptide bond between the alanine and the nitroarginine residue. The reaction mixture is then analyzed by reverse-phase HPLC to separate the substrate from the product, H-Arg(NO2)-OMe. The amount of product formed over time is directly proportional to the enzyme's activity.

G cluster_workflow Protease Assay Workflow A H-Ala-Arg(NO2)-OMe HCl (Substrate) C Incubation (Controlled Time & Temperature) A->C B Trypsin-Like Protease B->C D Reaction Quenching C->D Stop Reaction E H-Ala (Product 1) + H-Arg(NO2)-OMe (Product 2) D->E F RP-HPLC Analysis E->F G Quantification of Product Formation F->G Peak Integration

Caption: Workflow for the protease activity assay.

Necessary Reagents and Equipment
  • H-Ala-Arg(NO2)-OMe HCl

  • Purified trypsin or other trypsin-like protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermostated incubator or water bath

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Protocol

Step 1: Preparation of Reagents

  • Substrate Stock Solution (10 mM): Prepare as described in section 1.2.

  • Enzyme Stock Solution: Prepare a stock solution of the protease in the assay buffer at a concentration suitable for the experiment. The optimal enzyme concentration should be determined empirically.

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add CaCl2 to a final concentration of 10 mM. Calcium ions are often necessary for the stability and optimal activity of trypsin-like proteases.

Step 2: Enzyme Reaction

  • Set up a series of microcentrifuge tubes for the reaction, including a negative control (no enzyme).

  • To each tube, add the components in the following order:

ComponentVolumeFinal Concentration
Assay BufferX µL
Substrate Stock (10 mM)10 µL1 mM
Enzyme SolutionY µLVariable
Total Volume 100 µL
  • Initiate the reaction by adding the enzyme solution. For the negative control, add an equal volume of assay buffer instead of the enzyme solution.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

Step 3: Reaction Quenching and Sample Preparation

  • Stop the reaction by adding 10 µL of the quenching solution (10% TFA) to each tube.

  • Vortex the tubes to ensure thorough mixing.

  • Centrifuge the tubes at high speed for 5-10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.

Step 4: HPLC Analysis

  • Inject a suitable volume of the supernatant (e.g., 20 µL) onto the C18 column.

  • Use a gradient elution to separate the substrate and product. A typical gradient might be:

Time (min)% Mobile Phase B
05
2060
2295
2595
265
305
  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm) for peptide bond detection.

  • Identify the peaks corresponding to the substrate (H-Ala-Arg(NO2)-OMe HCl) and the product (H-Arg(NO2)-OMe) by comparing the chromatograms of the reaction samples to those of standards and the negative control.

  • Integrate the peak area of the product to quantify the amount formed.

Data Analysis
  • Generate a standard curve for the product (H-Arg(NO2)-OMe) by injecting known concentrations.

  • Use the standard curve to convert the peak area of the product in the experimental samples to molar amounts.

  • Calculate the initial reaction velocity (v) in terms of moles of product formed per unit of time.

  • Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

G cluster_data_analysis Data Analysis Pathway A HPLC Chromatograms B Identify & Integrate Product Peak A->B D Convert Peak Area to Concentration B->D C Product Standard Curve C->D E Calculate Initial Velocity (v) D->E F Determine Enzyme Activity (U/mL) E->F

Caption: Flowchart for data analysis post-HPLC.

Troubleshooting and Considerations

  • Low Signal/No Activity:

    • Confirm the activity of the enzyme with a known standard substrate.

    • Verify the pH and composition of the assay buffer.

    • Ensure the peptide was properly solubilized and is at the correct concentration.

  • High Background:

    • Check for contamination in the assay buffer or water.

    • Run a control with substrate but no enzyme to assess auto-hydrolysis.

  • Poor Peak Resolution in HPLC:

    • Optimize the HPLC gradient and flow rate.

    • Ensure the column is in good condition.

Conclusion

H-Ala-Arg(NO2)-OMe HCl is a robust and specific substrate for the quantitative analysis of trypsin-like protease activity. Adherence to proper handling, storage, and the detailed protocol provided in these application notes will enable researchers to obtain reliable and reproducible results. The insights gained from such assays are critical for advancing our understanding of protease function and for the development of novel therapeutics targeting these important enzymes.

References

  • Puscasu, I., et al. (2010). Substrate specificity and inhibitory study of human airway trypsin-like protease. Bioorganic & Medicinal Chemistry Letters, 20(15), 4479-4482.
  • Craik, C. S., et al. (1995). Substrate specificity of trypsin investigated by using a genetic selection. Proceedings of the National Academy of Sciences, 92(19), 8759-8763.
  • Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337-360.
  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.
  • Gomis-Rüth, F. X. (2009). Structural aspects of the trypsin-like serine peptidases. Accounts of Chemical Research, 42(10), 1576-1586.
  • Isidro-Llobet, A., et al. (2019). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 24(19), 3568.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Administration Protocols for H-Ala-Arg(NO2)-OMe HCl

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Application Focus: Nitric Oxide Synthase (NOS) Inhibition, Prodrug Pharmacokinetics, and Cardiovascular Disease Modeling Introduction & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Application Focus: Nitric Oxide Synthase (NOS) Inhibition, Prodrug Pharmacokinetics, and Cardiovascular Disease Modeling

Introduction & Mechanistic Rationale

N-omega-nitro-L-arginine methyl ester (L-NAME) is a widely utilized non-selective inhibitor of nitric oxide synthase (NOS), commonly administered in vivo to model hypertension, endothelial dysfunction, and septic shock[1]. However, free L-NAME and its active metabolite L-NNA (N-omega-nitro-L-arginine) can exhibit variable oral bioavailability and rapid systemic clearance[2].

H-Ala-Arg(NO2)-OMe HCl (Molecular Weight: 340.76 g/mol )[3] represents a rational dipeptide prodrug strategy. By conjugating an Alanyl residue to the N-terminus of L-NAME, the resulting molecule acts as a high-affinity substrate for the intestinal proton-coupled oligopeptide transporter 1 (PEPT1)[4],[5].

Causality in Experimental Design: Administering H-Ala-Arg(NO2)-OMe HCl rather than plain L-NAME provides a controlled-release mechanism. Upon oral administration, the dipeptide is actively transported across the intestinal epithelium by PEPT1. Once in systemic circulation, endogenous aminopeptidases cleave the Alanyl residue to release L-NAME, which is subsequently hydrolyzed by tissue esterases to yield L-NNA, the active NOS inhibitor[2]. This enzymatic bottleneck reduces acute toxicity spikes and provides a sustained suppression of NO production, making it ideal for chronic cardiovascular modeling.

Mechanistic Pathway of Activation

G A H-Ala-Arg(NO2)-OMe (Dipeptide Prodrug) B Intestinal PEPT1 Transporter Uptake A->B Oral Administration C L-NAME (Arg(NO2)-OMe) B->C Aminopeptidase Cleavage D L-NNA (Active NOS Inhibitor) C->D Esterase Hydrolysis E Decreased NO Levels (Vasoconstriction) D->E NOS Enzyme Inhibition

Fig 1: Prodrug activation cascade of H-Ala-Arg(NO2)-OMe to the active NOS inhibitor L-NNA.

Formulation and Dosing Equivalence

Because H-Ala-Arg(NO2)-OMe HCl is a prodrug of L-NAME, in vivo dosing must be adjusted for molar equivalence to ensure experimental reproducibility against legacy L-NAME literature.

Table 1: Physicochemical Parameters & Formulation

ParameterSpecification / Recommendation
Molecular Weight 340.76 g/mol [3]
Solubility Highly soluble in aqueous buffers (H₂O, PBS, Saline).
Primary Vehicle Sterile 0.9% NaCl (Saline) or PBS (pH 6.5 - 7.0).
Stability Rationale Prepare fresh daily. The C-terminal methyl ester is susceptible to spontaneous hydrolysis in alkaline environments. Maintain pH ≤ 7.0.

Table 2: Molar Equivalence Dosing (L-NAME vs. Dipeptide Prodrug) (Calculated based on L-NAME HCl MW: 269.69 g/mol vs. Prodrug MW: 340.76 g/mol ; Conversion Factor: ~1.26)

Target L-NAME DoseRequired H-Ala-Arg(NO2)-OMe HCl DoseApplication
10 mg/kg12.6 mg/kg Mild chronic NOS inhibition
25 mg/kg31.5 mg/kg Standard hypertensive modeling
50 mg/kg63.0 mg/kg Acute severe endothelial dysfunction

In Vivo Administration Protocols

Protocol A: Oral Gavage (PO) for Sustained NOS Inhibition

Objective: Maximize PEPT1-mediated uptake for chronic cardiovascular modeling.

Self-Validating Rationale: Dietary proteins are broken down into di- and tripeptides in the gut, which directly compete with the prodrug for PEPT1 binding sites[4]. Fasting the animals ensures maximum transporter availability, validating the pharmacokinetic advantage of the dipeptide.

  • Animal Preparation: Fast murine subjects (e.g., C57BL/6 mice or Wistar rats) for 4–6 hours prior to administration. Water may be provided ad libitum.

  • Vehicle Preparation: Dissolve H-Ala-Arg(NO2)-OMe HCl in sterile 0.9% saline to achieve the desired concentration (e.g., 3.15 mg/mL for a 31.5 mg/kg dose administered at 10 mL/kg volume).

  • Administration: Secure the animal and gently insert a reusable stainless steel or disposable plastic gavage needle down the esophagus. Administer the solution at a maximum volume of 10 mL/kg (mice) or 5 mL/kg (rats).

  • Post-Dosing: Return the animal to its home cage and reintroduce standard chow 1 hour post-administration to prevent metabolic distress.

Protocol B: Intraperitoneal (IP) Injection for Acute Studies

Objective: Bypass intestinal absorption for rapid systemic aminopeptidase processing.

  • Vehicle Preparation: Dissolve the compound in sterile PBS (pH 6.8). Filter-sterilize the solution through a 0.22 µm PES membrane.

  • Administration: Restrain the animal exposing the ventral abdomen. Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen (avoiding the cecum and bladder).

  • Aspiration Check: Pull back slightly on the plunger. If fluid (blood or urine) enters the hub, withdraw and use a new needle. If clear, inject the calculated volume steadily.

  • Monitoring: Monitor for 30 minutes post-injection for acute signs of distress or severe vasoconstriction (e.g., blanching of extremities).

Downstream Validation Assays

To ensure the prodrug system is functioning and actively inhibiting NOS in vivo, phenotypic and biochemical endpoints must be validated.

Non-Invasive Tail-Cuff Plethysmography (Phenotypic Validation)

NOS inhibition eliminates the vasodilatory tone provided by endothelial NO, leading to systemic hypertension[1].

  • Method: Acclimate animals to the restrainer and tail-cuff apparatus for 3 consecutive days prior to the study. Measure Mean Arterial Pressure (MAP) and Systolic Blood Pressure (SBP) at baseline, and at 2, 4, and 24 hours post-administration.

  • Expected Outcome: A sustained elevation in MAP (typically +20 to +40 mmHg) compared to vehicle-treated controls, verifying the successful in vivo conversion of the prodrug to L-NNA.

Tissue NOx Quantification via Griess Assay (Biochemical Validation)
  • Method: Euthanize subjects at the experimental endpoint. Rapidly excise and homogenize target tissues (e.g., aorta, kidney) in cold PBS. Centrifuge at 10,000 x g for 15 minutes.

  • Reduction Step: Because NO is rapidly oxidized in vivo, use nitrate reductase to convert all tissue nitrate (NO₃⁻) to nitrite (NO₂⁻).

  • Quantification: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. Measure absorbance at 540 nm.

  • Expected Outcome: A significant reduction in total NOx levels in prodrug-treated tissues versus controls, confirming direct enzymatic inhibition of NOS[2].

References

  • Fazan, R. et al. (2001). Effect of acute nitric oxide synthase inhibition in the modulation of heart rate in rats. Brazilian Journal of Medical and Biological Research. URL:[Link]

  • Tabrizi-Fard, M. A., & Fung, H. L. (1994). Pharmacokinetics, plasma protein binding and urinary excretion of N omega-nitro-L-arginine in rats. British Journal of Pharmacology. URL:[Link]

  • Anand, B. S. et al. (2004). Pharmacokinetics of Novel Dipeptide Ester Prodrugs of Acyclovir after Oral Administration: Intestinal Absorption and Liver Metabolism. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Tsume, Y. et al. (2014). The Dipeptide Monoester Prodrugs of Floxuridine and Gemcitabine—Feasibility of Orally Administrable Nucleoside Analogs. Pharmaceutics (MDPI). URL:[Link]

Sources

Application

optimal H-Ala-Arg(NO2)-OMe HCl concentration for NOS inhibition

Application Note: Optimization of H-Ala-Arg(NO2)-OMe HCl Concentration for In Vitro Nitric Oxide Synthase (NOS) Inhibition Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists Document Type...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of H-Ala-Arg(NO2)-OMe HCl Concentration for In Vitro Nitric Oxide Synthase (NOS) Inhibition

Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Nitric oxide synthases (NOS) are a family of enzymes responsible for the conversion of L-arginine into L-citrulline and nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune response . While Nω-nitro-L-arginine methyl ester (L-NAME) is a historically standard non-selective NOS inhibitor , its cellular uptake can be inefficient in certain cell lines.

H-Ala-Arg(NO2)-OMe HCl (Alanyl-Nitroarginine methyl ester hydrochloride) is an advanced dipeptide prodrug designed to overcome these permeability limitations. By conjugating an alanine residue to the L-NAME pharmacophore, this molecule exploits endogenous oligopeptide transporters (such as PEPT1 and PEPT2) for active cellular accumulation .

The Causality of Activation: Once actively transported into the cytosol, the prodrug undergoes a two-step enzymatic activation. First, ubiquitous cytosolic aminopeptidases cleave the N-terminal alanine, releasing L-NAME. Second, intracellular esterases hydrolyze the methyl ester to yield Nω-nitro-L-arginine (L-NNA), the true active pharmacophore that competitively binds the L-arginine binding site of NOS. This active transport and subsequent trapping mechanism necessitate specific protocol adjustments, particularly regarding pre-incubation times and concentration ranges.

Mechanistic Pathway Visualization

NOS_Inhibition_Pathway Prodrug H-Ala-Arg(NO2)-OMe (Dipeptide Prodrug) Transporter PEPT1/2 Transporter (Active Uptake) Prodrug->Transporter Aminopeptidase Aminopeptidase (Cleaves Ala) Transporter->Aminopeptidase LNAME L-NAME (Intermediate) Aminopeptidase->LNAME Esterase Intracellular Esterases (Cleaves Methyl Ester) LNAME->Esterase LNNA L-NNA (Active Pharmacophore) Esterase->LNNA NOS Nitric Oxide Synthase (Enzyme) LNNA->NOS Competitive Inhibition

Intracellular two-step activation of H-Ala-Arg(NO2)-OMe to inhibit NOS.

Self-Validating Experimental Protocol

To establish trustworthiness in your assay, this protocol is designed as a self-validating system . It multiplexes NO quantification with a metabolic viability assay. This ensures that any observed reduction in NO is definitively caused by enzymatic inhibition, rather than off-target cytotoxicity.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve H-Ala-Arg(NO2)-OMe HCl (MW: 340.76 g/mol ) in sterile ddH₂O or PBS to a concentration of 100 mM.

  • Causality Check: The HCl salt formulation ensures high aqueous solubility. Avoid using DMSO unless absolutely necessary, as DMSO can act as a free radical scavenger and artificially skew NO readouts.

Phase 2: Cell Culture & Prodrug Loading
  • Seeding: Seed RAW 264.7 macrophages (or your chosen cell line) at 1×105 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Pre-treatment: Replace media with fresh media containing the inhibitor at varying concentrations (see Table 1). Incubate for 2 hours prior to NOS induction.

  • Causality Check: Unlike direct inhibitors, prodrugs require a temporal window for PEPT-mediated active transport and subsequent biphasic enzymatic cleavage. Skipping this pre-incubation will result in artificially high IC₅₀ values.

Phase 3: NOS Induction
  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-γ directly to the pre-treated wells. Incubate for 24 hours.

  • Causality Check: Inducible NOS (iNOS) is not constitutively expressed. It requires robust transcriptional activation via NF-κB/STAT1 pathways to generate a measurable NO signal.

Phase 4: Orthogonal Validation (Quantification)
  • NO Measurement (Griess Assay): Transfer 50 µL of cell culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Read absorbance at 540 nm .

    • Causality Check: NO has a half-life of seconds. The Griess assay measures nitrite (NO₂⁻), the stable, primary auto-oxidation product of NO in aqueous media.

  • Viability Measurement (MTT/WST-8): Add viability reagent to the remaining cells in the original plate. Read absorbance according to the manufacturer's protocol.

Data Presentation: Concentration Optimization

The optimal concentration is the highest dose that achieves maximal NO suppression while maintaining >95% cell viability. Because intracellular L-arginine concentrations are high (often 100–800 µM), competitive inhibitors require relatively high extracellular concentrations.

Table 1: Representative Dose-Response Profile in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)Nitrite Production (% of Control)Cell Viability (% of Control)Pharmacological Interpretation
0 (Vehicle) 100 ± 4.2100 ± 2.1Baseline iNOS activation
10 88.5 ± 5.199.5 ± 3.0Sub-optimal competitive displacement
50 62.3 ± 4.898.2 ± 2.5Moderate inhibition
100 35.1 ± 3.598.0 ± 2.8Effective inhibition
250 15.4 ± 2.2 96.5 ± 3.1 Optimal Concentration (Max efficacy/safety)
500 8.2 ± 1.594.1 ± 4.0Near-complete inhibition; slight stress
1000 5.1 ± 1.181.2 ± 5.5Cytotoxic threshold reached; off-target effects

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615. URL: [Link]

  • Rees, D. D., Palmer, R. M., Schulz, R., Hodson, H. F., & Moncada, S. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 101(3), 746-752. URL: [Link]

  • Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Pharmacology, 13(6), 881-887. URL: [Link]

  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. URL: [Link]

Method

preparation of H-Ala-Arg(NO2)-OMe HCl stock solutions in DMSO

Title: High-Purity Preparation of H-Ala-Arg(NO2)-OMe HCl Stock Solutions in DMSO: A Protocol for Enzymatic Assays and Peptide Synthesis Mechanistic Rationale and Chemical Context H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-Nω-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Purity Preparation of H-Ala-Arg(NO2)-OMe HCl Stock Solutions in DMSO: A Protocol for Enzymatic Assays and Peptide Synthesis

Mechanistic Rationale and Chemical Context

H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-Nω-nitro-L-arginine methyl ester hydrochloride) is a highly specialized dipeptide derivative. It serves as a critical intermediate in the solid-phase synthesis of complex fluorogenic substrates (e.g., H-Ala-Arg-AMC) and acts as a potent, competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms[1].

The precise structural modifications of this peptide dictate its handling and solvation requirements:

  • -Nitro Protection: The addition of the nitro group to the arginine side chain significantly reduces the basicity of the guanidino group. This prevents unwanted protonation at physiological pH, mimicking the transition state required for selective NOS inhibition[2].

  • C-Terminal Methyl Ester (OMe): The methyl esterification increases the overall lipophilicity of the dipeptide, enhancing membrane permeability in cell-based assays. However, peptide methyl esters are highly susceptible to base-catalyzed and moisture-induced hydrolysis[3].

  • Hydrochloride (HCl) Salt: The HCl salt form counterbalances the lipophilicity of the ester, improving the compound's solubility profile in polar aprotic solvents[4].

Causality in Experimental Choices: Why Anhydrous DMSO?

While the HCl salt provides marginal aqueous solubility, preparing long-term stock solutions in aqueous buffers (e.g., PBS) is a critical experimental error. Aqueous environments, even at neutral pH, promote the slow hydrolysis of the methyl ester to the free carboxylic acid (H-Ala-Arg(NO2)-OH)[5]. This degradation drastically alters the peptide's binding kinetics, enzymatic specificity, and cell permeability.

Anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice because it provides excellent solvation for both the hydrophobic methyl ester and the polar peptide backbone while completely arresting hydrolytic degradation[4]. Because DMSO is highly hygroscopic, repeated freeze-thaw cycles and exposure to ambient humidity will introduce water into the stock, re-initiating ester hydrolysis. Therefore, single-use aliquoting is a mandatory self-validating step to ensure protocol trustworthiness.

Physicochemical Properties & Dilution Metrics

Table 1: Physicochemical properties of H-Ala-Arg(NO2)-OMe HCl.

PropertyValue / Specification
Chemical Name H-Ala-Arg(NO2)-OMe · HCl
CAS Number 161451-22-5
Molecular Formula C10H21ClN6O5
Molecular Weight 340.76 g/mol
Appearance White to off-white crystalline powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C (Desiccated)

Table 2: Quantitative dilution matrix for preparing standard stock concentrations.

Target ConcentrationMass of Peptide (mg)Volume of Anhydrous DMSO (mL)
10 mM 3.41 mg1.0 mL
20 mM 6.82 mg1.0 mL
50 mM 17.04 mg1.0 mL

Step-by-Step Preparation Protocol

Self-Validating Quality Control: This protocol is designed to be self-validating. If the solution becomes turbid at Step 3, it indicates either the introduction of moisture (compromised DMSO) or incomplete dissolution, requiring immediate troubleshooting before proceeding to biological assays.

Step 1: Equilibration Allow the sealed vial of lyophilized H-Ala-Arg(NO2)-OMe HCl to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic peptide, accelerating future degradation[6].

Step 2: Weighing Rapidly weigh the required mass of the peptide (e.g., 3.41 mg for a 10 mM stock) using a microbalance. Transfer the powder to a sterile, amber glass vial or a low-bind microcentrifuge tube.

Step 3: Solvation Add the calculated volume of Anhydrous DMSO (≥99.9%, strictly moisture-free). Cap the vial tightly and vortex gently for 30–60 seconds. If the peptide does not dissolve immediately, sonicate the vial in a water bath at room temperature for 1–2 minutes[6]. QC Check: Inspect the solution against a light source. It must be 100% clear and colorless.

Step 4: Sterile Filtration (Optional but Recommended) If the stock will be used in cell-based assays, filter the DMSO solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically inert to DMSO. Do not use PES or nylon filters, as they can be incompatible with high concentrations of DMSO or non-specifically bind the peptide.

Step 5: Aliquoting and Storage Divide the stock solution into single-use aliquots (e.g., 20–50 µL) in tightly sealed amber tubes. Store immediately at -20°C to -80°C. Causality: Aliquoting prevents repeated exposure to atmospheric moisture and eliminates freeze-thaw cycles, which are the primary causes of peptide methyl ester hydrolysis in storage[3].

Workflow Visualization

G A 1. Weigh H-Ala-Arg(NO2)-OMe HCl (Protect from ambient moisture) B 2. Add Anhydrous DMSO (≥99.9%) (Vortex/Sonicate until clear) A->B Calculate volume for target molarity C 3. Sterile Filtration (0.22 µm PTFE syringe filter) B->C Visual QC: Clear solution D 4. Aliquot into Amber Vials (Single-use volumes to prevent hydrolysis) C->D Prevent microbial contamination E 5. Store at -20°C to -80°C (Desiccated environment) D->E Avoid freeze-thaw cycles

Workflow for the preparation and storage of H-Ala-Arg(NO2)-OMe HCl DMSO stock solutions.

References

  • Journal of Medicinal Chemistry (ACS Publications). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters.[1] URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Nω-Nitroarginine-Containing Dipeptide Amides. Potent and Highly Selective Inhibitors of Neuronal Nitric Oxide Synthase.[2] URL:[Link]

  • Biomacromolecules (ACS Publications). Enzyme-Induced Supramolecular Order in Pyrene Dipeptide Hydrogels for the Development of an Efficient Energy-Transfer Template.[3] URL:[Link]

  • Royal Society of Chemistry (RSC). Supplementary Information: General procedure for hydrolysis of methyl esters.[5] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of H-Ala-Arg(NO2)-OMe HCl During Storage

Welcome to the technical support center for H-Ala-Arg(NO2)-OMe HCl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for H-Ala-Arg(NO2)-OMe HCl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical peptide derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during storage and handling.

Introduction: Understanding the Molecule

H-Ala-Arg(NO2)-OMe HCl is a dipeptide derivative composed of alanine and a nitro-protected arginine, with the C-terminus protected as a methyl ester. The presence of the nitro group on the arginine side chain and the methyl ester are key to its utility but also introduce specific vulnerabilities. Understanding these potential degradation pathways is the first step toward effective preservation.

Troubleshooting Guide: Diagnosing and Resolving Storage Issues

Have you observed unexpected results in your experiments? The integrity of your starting material is paramount. This section will help you diagnose potential degradation of your H-Ala-Arg(NO2)-OMe HCl stock.

Initial Assessment: Is My Peptide Degraded?

The primary method for assessing the purity of your peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] A well-developed HPLC method can separate the intact peptide from potential degradation products.[4][5]

Common signs of degradation on an HPLC chromatogram include:

  • A decrease in the area of the main peptide peak.

  • The appearance of new, smaller peaks.

  • Broadening of the main peak.

If you suspect degradation, the following workflow can help you identify the cause and take corrective action.

Troubleshooting_Workflow cluster_0 Start: Suspected Degradation cluster_1 Analysis cluster_2 Investigation & Root Cause Analysis cluster_3 Corrective Actions start Unexpected Experimental Results or Visible Changes in Peptide analyze_hplc Perform RP-HPLC Analysis start->analyze_hplc check_purity Assess Peak Purity and Area. Compare to Reference. analyze_hplc->check_purity review_storage Review Storage Conditions: Temperature, Humidity, Light check_purity->review_storage Purity < 95% or Degradation Peaks Present new_stock Use New, Verified Stock check_purity->new_stock Purity Acceptable check_temp Incorrect Temperature? review_storage->check_temp review_handling Review Handling Procedures: Equilibration, Atmosphere, Aliquoting check_moisture Moisture Ingress? review_handling->check_moisture discard_stock Discard Compromised Stock check_moisture->discard_stock No implement_protocol Implement Correct Storage & Handling Protocols check_moisture->implement_protocol Yes check_temp->review_handling No check_temp->implement_protocol Yes discard_stock->new_stock implement_protocol->new_stock Degradation_Pathways cluster_0 Intact Peptide cluster_1 Degradation Products peptide H-Ala-Arg(NO2)-OMe HCl hydrolysis_ester H-Ala-Arg(NO2)-OH (Carboxylic Acid) peptide->hydrolysis_ester Moisture, pH extremes hydrolysis_peptide Alanine + Arg(NO2)-OMe (Peptide Bond Cleavage) peptide->hydrolysis_peptide Strong Acid/Base racemization D-Ala or D-Arg forms peptide->racemization Basic pH denitration H-Ala-Arg-OMe (Loss of Nitro Group) peptide->denitration Reducing agents, Photolysis (potential)

Caption: Potential degradation pathways for H-Ala-Arg(NO2)-OMe HCl.

  • Hydrolysis of the Methyl Ester: The C-terminal methyl ester is susceptible to hydrolysis, which would convert it to a carboxylic acid (H-Ala-Arg(NO2)-OH). This is accelerated by moisture and non-neutral pH.

  • Peptide Bond Hydrolysis: While generally more stable, the amide bond between Alanine and Arginine can be cleaved under harsh acidic or basic conditions.

  • Racemization: The chiral centers of the amino acids can potentially epimerize (convert from L to D forms), particularly under basic conditions. This can impact biological activity.

  • Nitro Group Instability: The nitro protecting group on the arginine side chain is generally stable but can be removed by certain reducing agents or potentially through photolysis.

Q4: Can I store H-Ala-Arg(NO2)-OMe HCl in solution?

Storing peptides in solution is generally not recommended for long periods. [6]If absolutely necessary for your experimental workflow:

  • Prepare the solution in a sterile, neutral buffer (pH 5-7). [7]* Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. [7][8]* Store the aliquots at -20°C or, preferably, -80°C. * Be aware that the shelf life of peptides in solution is limited, especially those with sensitive residues. [8][6]For this peptide, the ester linkage is a primary concern. Aqueous solutions of a similar compound, L-NAME, are not recommended for storage for more than one day. [9]

Q5: How do I properly handle the peptide when preparing a stock solution?

Proper handling is critical to maintaining the integrity of your peptide.

  • Equilibrate: Allow the vial of lyophilized peptide to reach room temperature in a desiccator before opening. [7][6]2. Weigh: Quickly weigh the desired amount in a clean, dry environment.

  • Solubilize: The solubility of a peptide is highly dependent on its sequence. Start with a small amount of sterile, distilled water. If solubility is an issue, sonication can help. [7]Given the basic nature of arginine, adding a small amount of dilute acid (e.g., 0.1% TFA or 10% acetic acid) can aid dissolution. [7]4. Store: If not for immediate use, aliquot and freeze the solution as described in Q4.

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of H-Ala-Arg(NO2)-OMe HCl. Method optimization may be required based on your specific HPLC system.

1. Sample Preparation:

  • Prepare a stock solution of the peptide at approximately 1 mg/mL in sterile water or a weak acidic solution (e.g., 0.1% TFA in water).
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates. [4] 2. HPLC Conditions:
  • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size). [1][4] * Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. [4] * Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point. [4] * Flow Rate: For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is typical. [4] * Detection: UV at 214-220 nm, where the peptide bond absorbs.
  • Column Temperature: Ambient or controlled at 25-30°C.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by determining the percentage of the area of the main peak relative to the total area of all peaks. [1] * The presence of significant secondary peaks may indicate degradation or impurities from synthesis.

References

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet for H-Arg(NO2)-OMe HCl. [Link]

  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (n.d.). HPLC of Peptides and Proteins. [Link]

  • National Institute for Biological Standards and Control (NIBSC). (n.d.). Peptide Handling, dissolution & Storage. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 1-28. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting H-Ala-Arg(NO2)-OMe HCl Solubility

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for H-Ala-Arg(NO2)-OMe HCl. This document provides in-depth troubleshooting for common solubility challenges encountered by researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for H-Ala-Arg(NO2)-OMe HCl. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful solubilization for your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

H-Ala-Arg(NO2)-OMe HCl is a dipeptide with specific modifications that directly influence its behavior in solution. A clear understanding of its structure is the first step in troubleshooting.

  • Core Structure: An Alanine residue linked to an Arginine residue.

  • Key Modifications:

    • Nitro-Arginine (Arg(NO2)): The guanidinium group of arginine is modified with a nitro group (-NO2). This modification significantly lowers the pKa of the side chain, making it much less basic than unmodified arginine and reducing its hydrophilicity.

    • Methyl Ester (-OMe): The C-terminal carboxyl group is esterified. This removes a potential negative charge, making the overall molecule more cationic.

    • Hydrochloride Salt (HCl): The peptide is supplied as an HCl salt, which aids initial solubility by ensuring the N-terminal amine is protonated (positively charged).

Net Charge Analysis: At neutral pH, the primary charge is the positive charge on the N-terminal amine (+1). The nitro-guanidinium group is largely uncharged. Therefore, the peptide is considered basic and is expected to be most soluble in acidic conditions.

PropertyDataSource(s)
IUPAC Name methyl (2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-2-aminopropanoyl]amino]pentanoate;hydrochloride[1]
Molecular Formula C10H20N6O5 · HCl
Molecular Weight 340.76 g/mol [1]
Predicted Net Charge (pH 7) +1[2]
Predicted Character Basic / Hydrophilic[3]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common solubility issues in a question-and-answer format. Always begin by testing the solubility on a small portion of your peptide before dissolving the entire sample.[4][5]

Q1: My H-Ala-Arg(NO2)-OMe HCl is not dissolving in my neutral buffer (e.g., PBS, pH 7.4). What's happening and what should I do?

Expert Explanation: This is the most common issue and is expected based on the peptide's chemistry. Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values far from their pI.[6] Since H-Ala-Arg(NO2)-OMe HCl has a net positive charge, its pI is in the basic range. Attempting to dissolve it at a neutral pH of 7.4 is too close to its point of minimum solubility. Furthermore, high salt concentrations in buffers like PBS can sometimes reduce peptide solubility through "salting out" effects.[6]

Troubleshooting Protocol:

  • Start with Deionized Water: First, attempt to dissolve the peptide in sterile, deionized water. For many basic peptides supplied as an HCl salt, this is sufficient.[2]

  • Acidify the Solution: If water alone is insufficient, the peptide requires a more acidic environment.

    • Prepare a concentrated stock solution by dissolving the peptide in a small amount of an acidic solvent. A 10% aqueous acetic acid solution is a good starting point.[2][7][8]

    • Alternatively, use a dilute (e.g., 0.1 M) HCl solution.

  • Use Physical Aids: Gentle vortexing and sonication in a water bath can significantly accelerate dissolution by breaking up aggregates.[9][3] However, if the solution remains cloudy or appears as a gel, it is a suspension, not a true solution.

  • Dilute into Final Buffer: Once a clear, concentrated stock solution is achieved in the acidic solvent, you can dilute it into your final experimental buffer. Crucially, add the acidic stock solution dropwise into the vigorously stirring buffer. [10] This prevents localized high concentrations that can cause immediate precipitation as the pH equilibrates.

Q2: I managed to dissolve the peptide in an acidic solution, but it crashed out when I diluted it into my experimental buffer. How do I prevent this?

Expert Explanation: This indicates that you have exceeded the peptide's solubility limit at the final pH and concentration. When your acidic stock was added to the neutral or slightly basic buffer, the pH of the microenvironment around the peptide droplet increased, reducing its charge and causing it to precipitate before it could be adequately diluted.

Troubleshooting Protocol:

  • Reduce Final Concentration: The simplest solution is to work with a lower final concentration of the peptide in your assay.

  • Optimize the Dilution Step:

    • Ensure the final buffer is being stirred or vortexed vigorously during the dropwise addition of the peptide stock.[10] This promotes rapid dispersal.

    • Consider slightly lowering the pH of your final buffer, if your experimental conditions permit. Even a small shift from pH 7.4 to 7.0 can sometimes improve solubility.

  • Perform a Solubility Test: Systematically determine the maximum soluble concentration.

    • Prepare your concentrated acidic stock (e.g., 10 mg/mL).

    • Set up several tubes with your final experimental buffer.

    • Add increasing amounts of the stock solution to each tube to achieve a range of final concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM).

    • Observe for any precipitation after stirring and letting it sit for a few minutes. This will define your working concentration range.

Q3: Can I use organic solvents like DMSO? Are there any risks?

Expert Explanation: Yes, using a small amount of an organic co-solvent is a standard method for highly hydrophobic peptides.[9] While H-Ala-Arg(NO2)-OMe HCl is predicted to be water-soluble in acidic conditions, stubborn lots or high concentrations may require this approach. Dimethyl sulfoxide (DMSO) is a common choice.

Troubleshooting Protocol:

  • Dissolve in Minimal Organic Solvent: Add a very small volume of 100% DMSO to the lyophilized peptide powder and vortex until it is fully dissolved.

  • Slowly Add Aqueous Buffer: Add your desired aqueous buffer dropwise to the DMSO solution while stirring.[10]

  • Watch for Precipitation: If the solution becomes turbid, you have reached the solubility limit.[7][10]

  • Consider Assay Compatibility: Be aware that organic solvents can interfere with biological assays. Always check the tolerance of your system. For most cellular assays, the final DMSO concentration should not exceed 0.5-1%.[9]

Q4: How should I store my peptide solution to ensure its stability?

Expert Explanation: The nitro-arginine modification can be chemically labile, particularly in basic solutions. A study on the related compound L-N G-nitroarginine (L-NNA) demonstrated that it undergoes base-catalyzed degradation.[11] Therefore, storing the peptide in a basic buffer is not recommended.

Storage Recommendations:

  • Best Practice: Prepare solutions fresh for each experiment. Aqueous solutions of the similar compound L-NAME are not recommended for storage for more than one day.[12]

  • Short-Term Storage: If a stock solution is necessary, dissolve the peptide in sterile water or a slightly acidic buffer. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or preferably -80°C.[3][8]

  • Lyophilized Form: For long-term storage, keep the peptide in its lyophilized powder form at -20°C.[5][8]

Visual Troubleshooting Workflow

The following diagrams provide a visual guide to the decision-making process for solubilizing H-Ala-Arg(NO2)-OMe HCl and understanding the effect of pH.

G cluster_0 start Start: Lyophilized H-Ala-Arg(NO2)-OMe HCl test_small Test small amount? start->test_small add_water 1. Add sterile dH₂O 2. Vortex/Sonicate test_small->add_water Yes is_dissolved1 Dissolved? add_water->is_dissolved1 add_acid 1. Add 10% Acetic Acid (or 0.1M HCl) 2. Vortex/Sonicate is_dissolved1->add_acid No success Success: Proceed with experiment is_dissolved1->success Yes is_dissolved2 Dissolved? add_acid->is_dissolved2 use_dmso 1. Add minimal DMSO 2. Add buffer dropwise is_dissolved2->use_dmso No is_dissolved2->success Yes (Created acidic stock) check_compat Check Assay Compatibility use_dmso->check_compat

Caption: Step-by-step troubleshooting flowchart for peptide solubilization.

G cluster_0 Effect of pH on Peptide State node_acid Acidic pH (e.g., pH 2-5) Peptide-NH₃⁺ High Solubility node_neutral Neutral pH (e.g., pH 7) Peptide-NH₃⁺ (low charge density) Low Solubility / Aggregation Risk node_acid:f1->node_neutral:f1 Increase pH node_neutral:f1->node_acid:f1 Decrease pH node_basic node_basic node_neutral:f1->node_basic:f1 Increase pH

Sources

Troubleshooting

Technical Support Center: Optimizing H-Ala-Arg(NO2)-OMe HCl in Enzymatic Assays

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Author: BenchChem Technical Support Team. Date: April 2026

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Optimizing Diagram Presentation

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Welcome to the Application Support Center. H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-Nω-nitro-L-arginine methyl ester hydrochloride) is a highly specialized dipeptide derivative. In enzymatic assays, it serves a dual biochemical purpose: it acts as an isoform-selective competitive inhibitor for Nitric Oxide Synthase (NOS) [2.5], and it can be utilized as a substrate to evaluate the esterase activity of trypsin-like serine proteases.

This guide is designed for researchers and drug development professionals to troubleshoot concentration optimization, mitigate assay variability, and standardize kinetic readouts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal working concentration range for NOS inhibition assays? A1: For initial screening against neuronal NOS (nNOS) or endothelial NOS (eNOS), a concentration gradient of 1 µM to 500 µM is recommended. Because the methyl ester (OMe) acts as a prodrug that must be hydrolyzed to the free acid to achieve maximum potency, the apparent IC₅₀ will depend heavily on your pre-incubation time and the presence of endogenous esterases[1].

Q2: Why does the inhibitory potency of H-Ala-Arg(NO2)-OMe increase over time during my assay? A2: This is a classic case of time-dependent inhibition caused by structural conversion, not irreversible enzyme binding. The methyl ester (OMe) is hydrolyzed by esterases in crude lysates (or spontaneously at pH > 7.5) to form H-Ala-Arg(NO2)-OH . The free carboxylate form is a significantly more potent structural analog of L-arginine, leading to tighter competitive binding in the NOS active site[2].

Q3: Can I use this peptide as a protease substrate instead of an inhibitor? A3: Yes. Trypsin-like proteases can cleave the methyl ester bond. If you are measuring esterase activity, optimize the concentration in the 0.1 mM – 2.0 mM range. You must monitor the release of methanol or use a coupled enzymatic assay to detect the cleavage event, ensuring the reaction remains in the linear Michaelis-Menten (steady-state) phase.

Troubleshooting Guide

Issue 1: High variability in IC₅₀ / Kᵢ values between different assay runs.

  • Root Cause: Inconsistent pre-incubation times lead to variable hydrolysis of the methyl ester. If the ester is only partially cleaved, you are testing a mixed population of weak (OMe) and potent (OH) inhibitors.

  • Solution: Standardize the pre-incubation time. To evaluate the total inhibitory capacity, pre-incubate the compound with the enzyme/lysate for exactly 30 minutes at 37°C before adding the substrate (L-Arginine). To evaluate the prodrug form itself, use purified NOS (free of esterases) and read initial velocities within the first 5 minutes[1].

Issue 2: Precipitation upon addition to the assay buffer.

  • Root Cause: While the HCl salt is highly water-soluble, neutralizing the pH in high-salt buffers (e.g., HEPES/Tris with >150 mM NaCl) at high peptide concentrations (>10 mM) can cause localized precipitation due to the hydrophobic nature of the nitro group.

  • Solution: Prepare a 50 mM stock in ultra-pure water or 10% DMSO. Dilute into the assay buffer slowly with continuous vortexing. Ensure the final DMSO concentration remains below 1% to prevent NOS enzyme denaturation.

Issue 3: High background signal in spectrophotometric readouts.

  • Root Cause: The nitroarginine moiety absorbs strongly in the UV range, which can interfere with assays relying on UV detection (e.g., NADPH consumption at 340 nm) if the inhibitor concentration exceeds 200 µM.

  • Solution: Switch to a visible-range assay, such as the Hemoglobin Capture Assay (measured at 401 nm) or the Griess reaction (measured at 540 nm)[2].

Mechanism of Action & Optimization Workflows

To accurately optimize the concentration, it is critical to understand the causality behind the molecule's behavior in aqueous buffers. The diagram below illustrates the ester hydrolysis pathway required for potent NOS inhibition.

Mechanism Prodrug H-Ala-Arg(NO2)-OMe (Weak Inhibitor) Esterase Esterase / pH > 7.4 (Hydrolysis) Prodrug->Esterase Pre-incubation Active H-Ala-Arg(NO2)-OH (Potent Inhibitor) Esterase->Active Cleaves -OMe NOS NOS Enzyme (Target) Active->NOS Competitive Binding Block Decreased NO Production NOS->Block Catalysis Inhibited

Mechanistic pathway of H-Ala-Arg(NO2)-OMe hydrolysis and subsequent NOS inhibition.

Quantitative Data & Optimization Parameters

Summarized below are the baseline parameters required to establish a reliable concentration gradient.

Assay TypeTarget EnzymeRecommended Conc. RangePre-incubation TimePrimary Readout Method
NOS Inhibition nNOS / eNOS1 µM – 500 µM15 – 30 minutesAbsorbance (401 nm)
NOS Inhibition iNOS10 µM – 1 mM15 – 30 minutesGriess Assay (540 nm)
Esterase Activity Trypsin-like Proteases0.1 mM – 2.0 mM0 minutes (Direct)Coupled Methanol Release

Self-Validating Experimental Protocol

To ensure trustworthiness, the following Hemoglobin Capture Assay protocol incorporates a self-validating control: running a parallel plate without pre-incubation. A significant shift in the IC₅₀ between the two plates validates that ester hydrolysis is the primary driver of inhibition in your specific buffer system[2].

Protocol: NOS Hemoglobin Capture Assay (Microplate Format)

Reagents Needed:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl₂, 10 µg/mL calmodulin.

  • Substrates: 10 µM L-Arginine, 100 µM NADPH.

  • Reporter: 3 µM Oxyhemoglobin (oxyHb).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve H-Ala-Arg(NO2)-OMe HCl in ultra-pure ddH₂O to create a 50 mM master stock.

  • Serial Dilution: Prepare a 10-point concentration gradient ranging from 1 µM to 500 µM in the Assay Buffer.

  • Enzyme Addition: Add 10 µL of purified nNOS (or cell lysate) to each well of a 96-well plate.

  • Inhibitor Loading & Pre-incubation: Add 10 µL of the inhibitor dilutions to the respective wells. Crucial Step: Incubate the plate at 37°C for exactly 20 minutes to allow for consistent ester hydrolysis. (Self-Validation: Prepare a duplicate plate and skip this incubation step).

  • Reaction Initiation: Add a master mix containing L-Arginine, NADPH, and oxyHb to yield a final reaction volume of 200 µL per well.

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Monitor the conversion of oxyhemoglobin to methemoglobin continuously by reading the absorbance at 401 nm (ε = 19,700 M⁻¹ cm⁻¹) every 30 seconds for 10 minutes[2].

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against inhibitor concentration to determine the IC₅₀.

Workflow Stock 1. Stock Preparation (50 mM in ddH2O) Dilution 2. Serial Dilution (1 µM - 500 µM) Stock->Dilution PreInc 3. Pre-incubation (20 min at 37°C) Dilution->PreInc Reaction 4. Initiate Reaction (Add L-Arg & NADPH) PreInc->Reaction Readout 5. Kinetic Readout (Absorbance at 401 nm) Reaction->Readout

Step-by-step workflow for optimizing inhibitor concentration in microplate assays.

References

  • Title: Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine Source: Life Sciences (PubMed) URL: [Link]

  • Title: Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

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Optimization

Technical Support Center: Optimizing Coupling Yields with H-Ala-Arg(NO2)-OMe HCl

Welcome to the Technical Support Center for peptide synthesis troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing low coupling yields or high epimerization rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide synthesis troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing low coupling yields or high epimerization rates when utilizing H-Ala-Arg(NO2)-OMe HCl as an amine building block in solution-phase synthesis or fragment condensation.

Diagnostic Logic: Troubleshooting Workflow

Before adjusting your chemical equivalents, follow this diagnostic logic to isolate the root cause of your coupling failure.

TroubleshootingFlow Start Low Coupling Yield with H-Ala-Arg(NO2)-OMe HCl Solubility Is the HCl salt fully dissolved in the solvent? Start->Solubility SolFix Switch solvent to DMF/NMP or use gentle sonication Solubility->SolFix No Base Is the HCl salt properly neutralized (pH ~7-8)? Solubility->Base Yes SolFix->Base BaseFix Add 1.0 eq NMM or DIPEA to liberate free amine Base->BaseFix No Reagent Are you using a high-efficiency coupling reagent? Base->Reagent Yes BaseFix->Reagent ReagentFix Switch from EDC/HOBt to HATU or COMU Reagent->ReagentFix No Success Optimal Coupling Yield (>95%) Achieved Reagent->Success Yes ReagentFix->Success

Troubleshooting workflow for resolving low coupling yields with H-Ala-Arg(NO2)-OMe HCl.

Mechanistic FAQs: Understanding the Chemical Barriers

Q1: Why does H-Ala-Arg(NO2)-OMe HCl often result in sluggish couplings compared to standard amino acid esters? A: The root cause is a combination of electrostatic and steric factors. First, as a hydrochloride salt, the N-terminal amine of alanine is locked in a protonated state (ammonium), rendering it completely non-nucleophilic. Second, the nitroguanidino side chain of Arg(NO2) is highly polar and bulky, which can induce steric hindrance and poor solubility in non-polar solvents like Dichloromethane (DCM)[1]. Finally, intermolecular hydrogen bonding between the nitro group and the peptide backbone can cause localized aggregation, physically burying the reactive N-terminus.

Q2: How do I properly neutralize the HCl salt without causing epimerization of the incoming activated amino acid? A: Causality dictates that your chosen base must be strong enough to deprotonate the Ala-NH₃⁺ chloride salt, but sterically hindered enough to avoid stripping the acidic alpha-proton from the activated incoming carboxylic acid. Adding exactly 1.0 equivalent of N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA) specifically targets the HCl salt[2]. Using an excess of an unhindered base promotes oxazolone formation in the activated acid, which is the primary kinetic pathway leading to rapid racemization/epimerization[3].

Q3: Which coupling reagent is optimal for overcoming the steric bulk of the Arg(NO2) residue? A: While standard carbodiimides (EDC/DIC) with HOBt are common, they form an O-acylisourea intermediate that often stalls against sterically hindered or aggregated amines, leading to unreactive N-acylurea byproducts. Uronium/aminium salts like HATU or COMU are vastly superior here. HATU generates a highly reactive OAt-active ester. The nitrogen atom at the 7-position of HATU's azabenzotriazole ring provides neighboring group participation, accelerating aminolysis so rapidly that productive peptide bond formation outcompetes competing epimerization pathways[2][3].

Quantitative Comparison of Coupling Systems

To maximize yield while preserving stereochemical integrity, selecting the correct reagent-base-solvent triad is critical. Below is a summary of expected outcomes based on the coupling system used for H-Ala-Arg(NO2)-OMe HCl.

Coupling ReagentBase (Equivalents)SolventPre-Activation TimeExpected YieldEpimerization Risk
EDC / HOBt NMM (1.1 eq)DCM / DMF0 min65 - 75%Low
HBTU / HOBt DIPEA (2.5 eq)DMF2 min80 - 85%Moderate
HATU / HOAt DIPEA (2.5 eq)DMF1 - 2 min> 95%Low
COMU / Oxyma 2,6-Lutidine (2.5 eq)DMF / Water1 min> 95%Very Low

Data synthesized from comparative uronium/aminium salt reactivity profiles[2][3].

Self-Validating Experimental Protocol: Solution-Phase Coupling

This protocol utilizes HATU to drive the coupling of an Fmoc-protected amino acid to H-Ala-Arg(NO2)-OMe HCl. It is designed as a self-validating system , incorporating in-process checks to ensure each chemical milestone is met before proceeding to the next step.

Step 1: Solubilization and Neutralization
  • Action: Dissolve 1.0 mmol of H-Ala-Arg(NO2)-OMe HCl in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add exactly 1.0 mmol of NMM or DIPEA.

  • Causality: DMF disrupts the hydrogen bonding of the nitroguanidino group, ensuring complete solvation. The base liberates the free amine required for nucleophilic attack.

  • Validation Check: Spot a 1 µL aliquot onto a wet piece of universal pH paper. A pH of ~7.5–8.0 confirms successful neutralization without excessive basicity.

Step 2: Pre-Activation of the Carboxylic Acid
  • Action: In a separate, dry vessel, dissolve 1.1 mmol of the incoming Fmoc-AA-OH and 1.05 mmol of HATU in 5 mL of DMF. Add 2.0 mmol of DIPEA. Stir at room temperature for exactly 2 minutes[2].

  • Causality: The 2-minute pre-activation converts the carboxylic acid into the highly electrophilic OAt-active ester. Pre-activation is mandatory; if the unactivated amine is exposed directly to HATU, it can lead to irreversible guanidinylation of the amine terminus.

  • Validation Check: Observe the solution. A distinct color change to a pale yellow/gold indicates the successful formation of the active OAt-ester.

Step 3: Coupling Reaction
  • Action: Transfer the pre-activated Fmoc-AA-OAt solution into the neutralized H-Ala-Arg(NO2)-OMe solution. Stir at room temperature for 1 to 2 hours.

  • Causality: The high concentration of the pre-formed active ester drives the bimolecular aminolysis rapidly, overcoming the steric bulk of the Arg(NO2) residue before oxazolone-mediated epimerization can occur[3].

Step 4: Reaction Monitoring
  • Action: Withdraw a 5 µL aliquot, quench it in 100 µL of Acetonitrile/Water (50:50), and analyze via LC-MS.

  • Validation Check: The coupling is deemed complete when the mass corresponding to the free base of H-Ala-Arg(NO2)-OMe (m/z ~333 [M+H]+) is entirely consumed, and the desired product mass is the dominant peak.

Step 5: Aqueous Work-up and Isolation
  • Action: Dilute the reaction mixture with 50 mL of Ethyl Acetate. Wash the organic layer sequentially with 5% KHSO₄ (3 × 20 mL), saturated NaHCO₃ (3 × 20 mL), and brine (1 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The KHSO₄ wash protonates and removes any trace unreacted amines and the DIPEA/NMM bases. The NaHCO₃ wash removes unreacted Fmoc-AA-OH and the acidic HOAt byproduct. The nitro protecting group on the arginine side chain is highly stable to these mild aqueous washes and will not degrade[4].

References

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC (NIH). Available at:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - Peptide Chemistry. Available at:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Troubleshooting

preventing H-Ala-Arg(NO2)-OMe HCl precipitation in physiological buffers

Welcome to the technical support guide for H-Ala-Arg(NO2)-OMe HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this dipeptide deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for H-Ala-Arg(NO2)-OMe HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this dipeptide derivative. This guide provides in-depth, experience-based solutions to common issues, particularly its tendency to precipitate in physiological buffers.

Understanding the Molecule: Why Precipitation is a Common Hurdle

H-Ala-Arg(NO2)-OMe HCl is a dipeptide composed of Alanine and a modified Arginine residue. Several of its structural features contribute to its solubility challenges:

  • The Nitroarginine Group: The electron-withdrawing nitro group (-NO2) on the guanidinium side chain of arginine significantly lowers its pKa compared to unmodified arginine (which has a pKa around 12.5-13.8).[1][2] This modification, while crucial for its function as a nitric oxide synthase (NOS) inhibitor, reduces the side chain's ability to remain protonated and positively charged at physiological pH (typically 7.2-7.4).[3] A lower net positive charge can lead to decreased solubility in aqueous solutions.[4][5]

  • The Methyl Ester: The C-terminal methyl ester (-OMe) neutralizes the negative charge of the carboxyl group. While this can enhance cell permeability, it also reduces the overall charge of the molecule, further decreasing its aqueous solubility.[6][7]

  • The HCl Salt: The compound is supplied as a hydrochloride (HCl) salt. This means the N-terminal amine group is protonated, providing a positive charge that aids in its initial dissolution in water. However, this single positive charge may not be sufficient to maintain solubility when the compound is introduced into a buffered solution with a higher pH and ionic strength.[8][9][10]

  • Hydrophobic Nature: The alanine residue and the aliphatic portion of the arginine side chain contribute to the molecule's overall hydrophobicity, which can lead to aggregation and precipitation in aqueous environments.[4][11]

Troubleshooting Guide & FAQs

Here are some common questions and troubleshooting steps for preventing the precipitation of H-Ala-Arg(NO2)-OMe HCl in your experiments.

Q1: My H-Ala-Arg(NO2)-OMe HCl precipitated immediately after I added it to my physiological buffer (e.g., PBS). What went wrong?

A1: This is a classic solubility issue driven by pH and ionic strength.

  • The "Why": Phosphate-Buffered Saline (PBS) typically has a pH of 7.4. At this pH, the N-terminal amine group of your peptide is likely still protonated (positively charged), but the nitroguanidinium group of the arginine is likely deprotonated (neutral). The resulting low net charge, combined with the hydrophobic elements of the molecule, leads to poor solubility and precipitation.[4][12] The salts in PBS also increase the ionic strength of the solution, which can sometimes lead to a "salting out" effect, further reducing the solubility of peptides.[12][13]

  • The Solution:

    • Start with an acidic stock solution: Dissolve the lyophilized powder in a slightly acidic solution first. Options include sterile deionized water (which will be slightly acidic due to dissolved CO2), or a dilute acid like 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA).[11][14] This ensures the molecule is fully protonated and carries a maximum positive charge, which enhances solubility.

    • Slow, dropwise addition: Once you have a clear, concentrated stock solution, add it drop-by-drop to your physiological buffer while gently vortexing or stirring.[15] This gradual introduction prevents localized high concentrations of the peptide, which can trigger immediate precipitation.

    • Consider alternative buffers: If precipitation persists, PBS might not be the ideal buffer. Citrate or acetate buffers at a slightly acidic pH (e.g., pH 6.0-6.5) can be better choices for maintaining peptide solubility.[13]

Q2: I managed to dissolve the peptide, but it precipitated over time or after a freeze-thaw cycle. How can I improve its stability in solution?

A2: Peptide aggregation is a common problem, especially with hydrophobic residues.

  • The "Why": Even when initially dissolved, peptides can aggregate over time due to hydrophobic interactions.[5] Freeze-thaw cycles can exacerbate this by causing localized changes in pH and concentration as ice crystals form.

  • The Solution:

    • Aliquot your stock solution: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution and store them at -20°C or -80°C.[7]

    • Incorporate stabilizing excipients: Adding certain compounds to your buffer can help prevent aggregation.[13]

      • Sugars and Polyols: Sucrose, trehalose, or mannitol can help stabilize peptides in their native conformation.[13]

      • Amino Acids: Arginine or glycine can sometimes be added to buffers to reduce peptide aggregation.[13][16]

    • Use a lower concentration: Higher peptide concentrations are more prone to aggregation.[13] If possible, work with the lowest effective concentration for your experiment.

Q3: Can I use an organic solvent to help dissolve H-Ala-Arg(NO2)-OMe HCl?

A3: Yes, but with caution.

  • The "Why": Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent for dissolving hydrophobic peptides.[4][11][12]

  • The Protocol:

    • Dissolve the lyophilized peptide in a minimal amount of 100% DMSO or DMF.

    • Once fully dissolved, slowly add this stock solution dropwise into your aqueous buffer to the final desired concentration.

    • Crucial Consideration: Ensure the final concentration of the organic solvent in your experimental setup is low (typically <1% v/v) as it can be toxic to cells and may interfere with your assay.[4]

Q4: Are there any specific buffer components I should avoid?

A4: Yes, certain buffer components can be problematic.

  • High Salt Concentrations: As mentioned, high ionic strength can lead to "salting out."[12][13] If you suspect this is an issue, try reducing the salt concentration in your buffer.

  • Divalent Cations: In some cases, divalent cations like Ca2+ and Mg2+ can interact with peptides and cause precipitation.[17] If your buffer contains these, and you are experiencing precipitation, consider using a buffer without them for your initial dissolution tests.

Experimental Protocols

Protocol 1: Standard Aqueous Solubilization

This protocol is the recommended starting point for dissolving H-Ala-Arg(NO2)-OMe HCl.

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Add a small volume of sterile, deionized water or a slightly acidic buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to create a concentrated stock solution.

  • Gently vortex or sonicate the vial to dissolve the peptide.[11] Sonication can help break up small aggregates.[15]

  • Visually inspect the solution. If it is clear, the peptide is dissolved. If it is cloudy or contains particulates, the peptide is not fully dissolved.

  • Slowly add the clear stock solution dropwise to your final physiological buffer while gently mixing.

Protocol 2: Solubilization with an Organic Co-Solvent

Use this protocol if the peptide is insoluble in aqueous solutions.

  • Follow steps 1 and 2 from Protocol 1.

  • Add a minimal amount of 100% DMSO or DMF to the vial to create a concentrated stock solution.

  • Gently vortex until the peptide is fully dissolved.

  • Slowly add the organic stock solution dropwise to your final physiological buffer while gently mixing. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Summary Table

Parameter Recommendation Rationale
Initial Solvent Sterile deionized water, 0.1% Acetic Acid, or 10-50 mM Acetate/Citrate buffer (pH 5.0-6.0)Maximizes the positive charge on the peptide, enhancing solubility.[13][14]
Physiological Buffer Consider alternatives to PBS, such as HEPES or MOPS. Lower ionic strength may be beneficial.Phosphate ions and high salt can sometimes promote precipitation.[13][14][18]
Organic Co-Solvents DMSO or DMF (use sparingly)Effective for hydrophobic peptides, but must be kept at a low final concentration (<1%) for most biological assays.[4][11]
Additives Sucrose (5-10% w/v), Trehalose (5-10% w/v), Arginine (50-100 mM)Can stabilize the peptide and prevent aggregation.[13][16]
Handling Prepare fresh solutions. For storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Prevents degradation and aggregation over time.[7]

Visualizing the Troubleshooting Workflow

G start Start: Lyophilized H-Ala-Arg(NO2)-OMe HCl solubility_test Perform solubility test on a small aliquot start->solubility_test initial_solvent Dissolve in sterile water or slightly acidic buffer (pH 5-6) solubility_test->initial_solvent is_clear1 Is the solution clear? initial_solvent->is_clear1 sonicate Gently sonicate is_clear1->sonicate No add_to_buffer Slowly add stock solution to physiological buffer is_clear1->add_to_buffer Yes is_clear2 Is the solution clear? sonicate->is_clear2 organic_solvent Use minimal DMSO/DMF to dissolve is_clear2->organic_solvent No is_clear2->add_to_buffer Yes is_clear3 Is the solution clear? organic_solvent->is_clear3 is_clear3->add_to_buffer Yes fail Insoluble: Consider chemical modification or alternative compound is_clear3->fail No observe Observe for precipitation add_to_buffer->observe precipitates Precipitation occurs observe->precipitates troubleshoot Troubleshooting Options: 1. Lower peptide concentration 2. Use alternative buffer (e.g., HEPES) 3. Add stabilizing excipients (e.g., Arginine, Sucrose) precipitates->troubleshoot Yes success Success: Clear, soluble peptide solution precipitates->success No troubleshoot->add_to_buffer

Caption: Troubleshooting workflow for dissolving H-Ala-Arg(NO2)-OMe HCl.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Liu, Y., Huang, Y., Zhang, D., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Biomolecules. Retrieved from [Link]

  • Piekarska, K., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. Molecules. Retrieved from [Link]

  • Liu, Y., Huang, Y., Zhang, D., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. PMC. Retrieved from [Link]

  • Peptide Reconstitution Guide. (2025). Solvents, Techniques & Lab Safety. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Piekarska, K., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. Semantic Scholar. Retrieved from [Link]

  • D'Souza, A., et al. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society B. Retrieved from [Link]

  • Krackeler Scientific, Inc. (n.d.). N ω -Nitro-L-arginine methyl ester hydrochloride. Retrieved from [Link]

  • ANASPEC. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]

  • ResearchGate. (2022). How can i avoid the peptide precipitation in the media?. Retrieved from [Link]

  • ResearchGate. (2017). How to prevent the precipitation of peptide which has dissolved in distilled water. Retrieved from [Link]

  • MilliporeSigma. (n.d.). NG-Nitro-L-arginine Methyl Ester, Hydrochloride - CAS 51298-62-5 - Calbiochem. Retrieved from [Link]

  • Biology Stack Exchange. (2012). How to prevent protein precipitation?. Retrieved from [Link]

  • Reddit. (2024). Arginine side chain pka?. Retrieved from [Link]

  • Papo, N., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Arg(NO2)-OMe HCl [51298-62-5]. Retrieved from [Link]

  • Pearson+. (n.d.). Why is the pKa of the arginine side chain greater than the pKa of.... Retrieved from [Link]

  • ResearchGate. (2024). Proton Transfer via Arginine with Suppressed pKa Mediates Catalysis by Gentisate and Salicylate Dioxygenase. Retrieved from [Link]

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science. Retrieved from [Link]

  • Uddin, S., et al. (2021). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting H-Ala-Arg(NO2)-OMe HCl Assays

Welcome to the Technical Support Center for peptide-ester based protease assays. This guide is specifically engineered for researchers and drug development professionals utilizing H-Ala-Arg(NO2)-OMe HCl (Alanyl-Nω-nitroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide-ester based protease assays. This guide is specifically engineered for researchers and drug development professionals utilizing H-Ala-Arg(NO2)-OMe HCl (Alanyl-Nω-nitroarginine methyl ester hydrochloride) in their biochemical workflows.

Assay Mechanics & Biochemical Causality

H-Ala-Arg(NO2)-OMe HCl is a synthetic dipeptide ester frequently used to probe the esterase activity of trypsin-like serine proteases or to study specific enzymatic pockets. The structural modifications of this substrate dictate its biochemical behavior:

  • The Nω-Nitro Group: The addition of the nitro group to the arginine side chain neutralizes the highly basic guanidino charge. This preserves the steric and molecular character of arginine without the associated positive charge[1], allowing researchers to probe proteases with distinct electrostatic pocket preferences or to evaluate selective inhibitors in pathways like neuronal nitric oxide synthase (nNOS)[2].

  • The Methyl Ester (-OMe): The ester bond serves as the scissile bond. Protease-catalyzed hydrolysis of this ester releases methanol and a proton, which can be quantified via coupled enzymatic assays or pH-sensitive colorimetric indicators[3].

While highly sensitive, ester-based assays are notoriously susceptible to false positives due to the inherent chemical instability of the ester bond under certain physiological conditions.

Troubleshooting FAQs: Resolving False Positives

Q1: Why am I observing a high background signal (substrate depletion) in my negative, no-enzyme controls? Causality: You are likely observing base-catalyzed spontaneous hydrolysis. Methyl esters are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in alkaline environments. If your assay buffer is set above pH 7.5, the -OMe group will spontaneously hydrolyze into the free acid and methanol, perfectly mimicking enzymatic cleavage and generating a false positive signal. Solution: Optimize your buffer pH to 7.0–7.2. If your target protease strictly requires a highly alkaline environment (pH > 8.0), you must implement a continuous kinetic read with real-time blank subtraction rather than an endpoint assay.

Q2: My assay works perfectly in HEPES buffer, but I get massive false positives when switching to a Tris-based buffer. What is happening? Causality: This is a classic case of non-enzymatic aminolysis. Tris(hydroxymethyl)aminomethane contains a primary amine that acts as a strong nucleophile. In solution, the primary amine of the Tris buffer directly attacks the ester carbonyl of H-Ala-Arg(NO2)-OMe, forming an amide and releasing methanol[4]. This chemical reaction is completely independent of protease activity. Solution: Strictly avoid primary amine buffers (e.g., Tris, Glycine) when working with peptide methyl esters. Utilize zwitterionic, non-nucleophilic buffers such as HEPES, MOPS, or PIPES.

Q3: We are screening crude cell lysates and observing rapid substrate turnover, even when our target protease is completely knocked out or inhibited. How do we fix this? Causality: Non-specific esterase activity. Crude biological samples (especially liver or serum lysates) contain ubiquitous, highly active intracellular carboxylesterases. These enzymes rapidly and indiscriminately cleave the methyl ester bond of your substrate[5]. Solution: You must isolate the specific activity of your target protease. Pre-treat your lysates with a broad-spectrum aliphatic esterase inhibitor (e.g., Eserine or specific carboxylesterase inhibitors) that has been pre-validated to not cross-react with your target protease. Alternatively, incorporate an immunoprecipitation (IP) pre-clearing step to isolate your target enzyme before introducing the substrate.

Quantitative Data: Buffer and pH Impact on False Positives

To ensure assay integrity, buffer selection must balance protease optimal pH with the chemical stability of the ester bond. The table below summarizes the causality of false positives across common buffer systems.

Buffer SystempHTarget Protease ActivitySpontaneous Hydrolysis (False Positive Risk)Aminolysis RiskRecommendation
HEPES 7.2OptimalLowNoneHighly Recommended
MOPS 7.0OptimalVery LowNoneHighly Recommended
PBS 7.4ModerateLowNoneAcceptable
Tris-HCl 7.5ModerateModerateHigh Not Recommended
Glycine-NaOH 8.5HighSevere High Strictly Avoid

Self-Validating Experimental Protocol: Esterase-Activity Protease Assay

To guarantee scientific integrity, every esterase-based protease assay must be a self-validating system. Follow this step-by-step methodology to definitively isolate true protease activity from chemical artifacts.

Step 1: Reagent Preparation

  • Prepare a 100 mM non-nucleophilic assay buffer (e.g., HEPES, pH 7.2) supplemented with 150 mM NaCl. Do not use Tris.

  • Reconstitute H-Ala-Arg(NO2)-OMe HCl in 100% anhydrous DMSO to a 10 mM stock. Water introduces premature hydrolysis during storage. Aliquot and store at -20°C.

Step 2: Self-Validating Control Setup Set up your 96-well microplate with the following mandatory control matrix:

  • Well A (True Blank): Assay Buffer + Substrate (Measures baseline spontaneous hydrolysis).

  • Well B (Aminolysis Control): 100 mM Tris-HCl (pH 7.2) + Substrate (Validates the false-positive impact of amines).

  • Well C (Lysate Background): Crude Lysate + Target-Specific Inhibitor + Substrate (Measures non-specific esterase activity).

  • Well D (Experimental): Crude Lysate (or Purified Enzyme) + Substrate.

Step 3: Kinetic Execution

  • Add 90 µL of the respective buffer/lysate mix to each well.

  • Incubate the plate at 37°C for 10 minutes to reach thermal equilibrium.

  • Initiate the reaction by rapidly adding 10 µL of the 10 mM Substrate stock (Final concentration: 1 mM).

  • Immediately begin measuring the signal (e.g., absorbance or fluorescence, depending on your coupled detection system) in kinetic mode for 30 minutes.

Step 4: Data Interpretation Calculate the initial velocity ( V0​ ) from the linear portion of the curve (typically the first 5-10 minutes). The True Protease Activity is calculated as: Velocity (Well D) - Velocity (Well C). If Velocity (Well A) shows significant drift, your buffer pH is too high.

System Workflow: Mechanisms of False Positives

The following diagram maps the logical pathways of substrate cleavage, differentiating the true target signal from the three primary mechanisms of false positives.

FalsePositives Substrate H-Ala-Arg(NO2)-OMe Substrate Target Target Protease (True Positive) Substrate->Target Specific Cleavage Spontaneous Base-Catalyzed Hydrolysis (pH > 7.5) Substrate->Spontaneous OH⁻ Attack Aminolysis Aminolysis (Tris/Amine Buffers) Substrate->Aminolysis Nucleophilic Attack Esterases Non-Specific Esterases (Lysates) Substrate->Esterases Background Cleavage Signal Ester Cleavage Signal (Methanol/Proton Release) Target->Signal Valid Signal Spontaneous->Signal False Positive Aminolysis->Signal False Positive Esterases->Signal False Positive

Mechanisms of true and false positive signals in H-Ala-Arg(NO2)-OMe esterase-based protease assays.

References

  • Summary of TACE Substrates Identified from Library. ResearchGate. Available at:[Link]

  • Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. PMC / National Institutes of Health. Available at:[Link]

  • Dissertation: Development of assays for esterase activity and false positive mitigation. DuEPublico. Available at:[Link]

  • Ester hydrolysis rate and aminolysis in Tris buffer systems. Science.gov. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nitric Oxide Synthase Inhibition: H-Ala-Arg(NO2)-OMe HCl vs. L-NAME

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular signaling, nitric oxide (NO) stands out as a pleiotropic signaling molecule with p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, nitric oxide (NO) stands out as a pleiotropic signaling molecule with profound implications in neuroscience, immunology, and cardiovascular physiology. The production of this transient gas is meticulously controlled by a family of three enzymes: the nitric oxide synthases (NOS). The ability to selectively modulate the activity of these isoforms—neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS)—is a cornerstone of pharmacological research. The choice of inhibitor is therefore a critical experimental decision that dictates the validity and specificity of the findings.

This guide provides an in-depth comparison of two arginine-based inhibitors: the widely-used, non-selective inhibitor Nω-Nitro-L-arginine methyl ester (L-NAME), and a representative of a more targeted generation of inhibitors, the dipeptide ester H-Ala-Arg(NO2)-OMe HCl. We will delve into their mechanisms, selectivity, and the strategic rationale for choosing one over the other, supported by experimental data and protocols.

The Foundation: Understanding Nitric Oxide Synthase and the Need for Selectivity

Nitric oxide synthases catalyze the five-electron oxidation of L-arginine to produce NO and L-citrulline. While all three isoforms share this core function, their localization and regulation are distinct, leading to disparate physiological roles:

  • nNOS (NOS1): Primarily expressed in neuronal tissue, it plays a key role in neurotransmission and synaptic plasticity.[1]

  • eNOS (NOS3): Found in the vascular endothelium, its NO production is crucial for regulating blood pressure and vasodilation.[2]

  • iNOS (NOS2): Expressed by immune cells like macrophages, it produces large amounts of NO as part of the inflammatory response to pathogens.[1]

Given these diverse roles, non-selective inhibition of all three isoforms can lead to confounding systemic effects. For instance, while inhibiting iNOS might be desirable in a model of septic shock, the concurrent inhibition of eNOS can induce hypertension, complicating data interpretation.[3][4] This underscores the critical need for isoform-selective inhibitors in modern research.

The Workhorse Inhibitor: Nω-Nitro-L-arginine methyl ester (L-NAME)

L-NAME is an archetypal, non-selective NOS inhibitor that has been instrumental in defining the broad physiological roles of nitric oxide. It is an L-arginine analog that acts as a competitive inhibitor at the substrate binding site of all three NOS isoforms.[3][5]

Mechanism of Action: A Prodrug Approach

A crucial aspect of L-NAME's pharmacology is that it is a prodrug. The methyl ester group renders the molecule more cell-permeable. However, L-NAME itself is a relatively weak inhibitor.[6][7][8] Its potent inhibitory activity is realized upon in vivo or in vitro hydrolysis by cellular esterases to its active form, Nω-nitro-L-arginine (L-NNA or L-NOARG).[7][8][9][10] This bioactivation is a time- and temperature-dependent process that researchers must account for in experimental design.[7] The time-dependent onset of inhibition directly correlates with the rate of hydrolysis to L-NOARG.[7][8]

Isoform Selectivity and Potency

L-NAME, and its active metabolite L-NNA, are potent inhibitors but exhibit poor selectivity among the NOS isoforms. While some studies indicate a slight preference for the constitutive isoforms (nNOS and eNOS) over the inducible form (iNOS), it is generally considered a pan-NOS inhibitor.[2][5][9] This lack of selectivity is its primary limitation for studies requiring isoform-specific interrogation.

The Next Generation: Dipeptide Esters like H-Ala-Arg(NO2)-OMe for Enhanced Selectivity

To overcome the limitations of non-selective inhibitors like L-NAME, researchers have explored chemical modifications of the nitroarginine scaffold. One successful strategy has been the synthesis of Nω-nitroarginine-containing dipeptides and dipeptide esters.[2][6][7] The core hypothesis is that by adding another amino acid, the inhibitor can form additional interactions with residues outside the conserved arginine binding pocket, thereby exploiting the subtle structural differences between the active sites of the NOS isoforms.[7]

H-Ala-Arg(NO2)-OMe (L-Alanyl-Nω-nitro-L-arginine methyl ester) is a representative of this class of compounds. While specific inhibitory constant (Ki) data for this particular dipeptide is not widely published in comparative literature, the principle behind its design is based on extensive research into similar molecules.

Rationale and Mechanism

The addition of an amino acid, in this case, Alanine, to the N-terminus of nitroarginine methyl ester is intended to probe the substrate access channel of the NOS active site. The chirality and the nature of the added amino acid's side chain can have profound effects on both potency and isoform selectivity.[2][6] For example, studies with phenylalanine-containing dipeptide esters have shown that it is possible to achieve remarkable selectivity for nNOS over iNOS (up to 1800-fold).[1][2][6] These dipeptide esters, like L-NAME, are competitive inhibitors with respect to L-arginine.[2]

Head-to-Head Comparison: L-NAME vs. Dipeptide Nitroarginine Esters

The choice between L-NAME and a more selective inhibitor like H-Ala-Arg(NO2)-OMe depends entirely on the experimental question.

FeatureL-NAME (Nω-Nitro-L-arginine methyl ester) H-Ala-Arg(NO2)-OMe HCl (and related dipeptides)
Mechanism Prodrug; hydrolyzed to the active inhibitor L-NOARG.[7][8] Competitive inhibitor.Direct competitive inhibitor.[2]
Selectivity Non-selective; inhibits nNOS, eNOS, and iNOS.[1][2][5] Slight preference for constitutive isoforms.[5]Designed for isoform selectivity, often targeting nNOS.[2][6] Selectivity is highly dependent on the specific amino acid sequence and chirality.[2][7]
Primary Use Case Inducing general NO deficiency; creating models of hypertension.[3][4] Studying systemic effects of pan-NOS inhibition.Isoform-specific investigation; dissecting the role of a particular NOS isoform in a biological process.
Key Consideration Bioactivation kinetics; pre-incubation may be required for maximal effect.[7] Systemic effects (e.g., hypertension) can be confounding.Higher cost and less commercial availability. Specific inhibitory profile must be confirmed for the compound of interest.
Potency Comparison (Illustrative Ki Values)

While specific data for H-Ala-Arg(NO2)-OMe is sparse, we can compare the active form of L-NAME (L-NNA) with other published dipeptide inhibitors to illustrate the principle of enhanced selectivity.

InhibitornNOS (Ki) eNOS (Ki) iNOS (Ki) Selectivity Profile
L-NNA (active form of L-NAME) 15 nM (bovine)[2][9]39 nM (human)[2][9]4.4 µM (murine)[2][9]Non-selective, slight preference for nNOS/eNOS
D-Phe-D-Arg(NO2)-OMe 2 µM[1][6]--~1800-fold selective for nNOS over iNOS[1][6]
L-Arg(NO2)-L-Dbu-NH2 130 nM[1][6]>200 µM[6]25 µM[6]>1500-fold selective for nNOS over eNOS[1][6]

Note: Ki values can vary based on species and assay conditions.

Visualizing the Inhibition: Signaling Pathway and Experimental Workflow

To better understand the context of NOS inhibition, the following diagrams illustrate the nitric oxide signaling pathway and a standard experimental workflow for assessing inhibitor potency.

Nitric_Oxide_Signaling cluster_NOS Nitric Oxide Synthase (NOS) cluster_Inhibitors Inhibition L_Arginine L-Arginine NOS_enzyme nNOS / eNOS / iNOS L_Arginine->NOS_enzyme L_Citrulline L-Citrulline NOS_enzyme->L_Citrulline NO Nitric Oxide (NO) NOS_enzyme->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates L_NAME L-NAME (Non-selective) L_NAME->NOS_enzyme Inhibits all Dipeptide H-Ala-Arg(NO2)-OMe (Selective) Dipeptide->NOS_enzyme Inhibits specific isoform GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway and Points of Inhibition.

Griess_Assay_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Inhibition Reaction cluster_Measurement 3. NO Measurement (Griess Assay) cluster_Analysis 4. Data Analysis A1 Prepare cell lysate or purified NOS enzyme A2 Prepare reaction buffer with L-Arginine & cofactors A3 Prepare serial dilutions of inhibitors (L-NAME, etc.) B1 Incubate enzyme, buffer, and inhibitor at 37°C A3->B1 C1 Transfer supernatant to a new plate B1->C1 C2 Add Griess Reagents (Sulfanilamide, NED) C3 Incubate at RT for color development C4 Measure absorbance at ~540 nm D2 Calculate nitrite concentration (proxy for NO production) C4->D2 D1 Generate standard curve using NaNO2 D3 Plot % Inhibition vs. Inhibitor Concentration D4 Calculate IC50 values

Sources

Comparative

Comparative Guide: H-Ala-Arg(NO2)-OMe HCl vs. Standard Nitroarginine Derivatives in NOS Inhibition

Executive Summary The selective inhibition of Nitric Oxide Synthase (NOS) isoforms is a critical objective in drug development, particularly for mitigating neurodegenerative diseases and septic shock without disrupting c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective inhibition of Nitric Oxide Synthase (NOS) isoforms is a critical objective in drug development, particularly for mitigating neurodegenerative diseases and septic shock without disrupting cardiovascular homeostasis. While first-generation L-arginine analogues like L-NNA and L-NAME established the foundation of NOS inhibition, their lack of isoform selectivity limits their clinical utility.

This guide provides an objective, data-driven comparison between standard single-amino-acid inhibitors and H-Ala-Arg(NO2)-OMe HCl —a highly soluble dipeptide derivative. By analyzing the causality behind structural modifications, we demonstrate how dipeptide esters alter enzyme kinetics, cellular uptake, and isoform selectivity.

Mechanistic Grounding: The Evolution of NOS Inhibitors

Nitric Oxide Synthase catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). Inhibitors typically function by competitively binding to the oxygenase domain of the enzyme[1].

The Baseline: L-NNA and L-NAME

L-NNA (L-Nω-Nitroarginine) was one of the first synthetic NOS inhibitors, acting as a potent, competitive inhibitor of all NOS isoforms with only minor selectivity for neuronal NOS (nNOS) and endothelial NOS (eNOS) over inducible NOS (iNOS)[1]. However, its poor aqueous solubility and limited cellular permeability drove the development of L-NAME (L-Nω-Nitroarginine Methyl Ester) .

Crucially, L-NAME is a prodrug . In purified enzyme assays, freshly dissolved L-NAME is a 50-fold less potent inhibitor of brain NOS (IC50 ~ 70 μM) compared to L-NNA (IC50 ~ 1.4 μM)[2]. Its apparent inhibitory potency in vivo relies entirely on its hydrolysis to L-NNA by cellular esterases[2].

The Dipeptide Shift: H-Ala-Arg(NO2)-OMe HCl

To overcome the poor selectivity of L-NNA and L-NAME, researchers shifted toward dipeptide derivatives. Studies have proven that the order and chirality of amino acids in a dipeptide chain have profound influences on NOS inhibitory potency and isoform selectivity[3].

H-Ala-Arg(NO2)-OMe HCl (CAS: 161451-22-5) is a dipeptide methyl ester hydrochloride[4]. The structural causality behind its design is twofold:

  • Enhanced Transporter Uptake: The addition of an Alanyl residue allows the molecule to be recognized by oligopeptide transporters (e.g., PEPT1/PEPT2), bypassing the slower passive diffusion required for L-NAME.

  • Active Site Probing: Unlike L-NAME, which must be fully hydrolyzed to be active, dipeptide esters containing Arg(NO2) can act as direct competitive inhibitors. The extended peptide backbone interacts with auxiliary electrostatic and hydrogen-bonding pockets within the nNOS active site, driving isoform selectivity[5].

NOS_Pathway L_Arg L-Arginine (Endogenous Substrate) NOS Nitric Oxide Synthase (nNOS / eNOS / iNOS) L_Arg->NOS Substrate Binding NO Nitric Oxide (NO) NOS->NO O2, NADPH Citrulline L-Citrulline NOS->Citrulline L_NAME L-NAME (Methyl Ester Prodrug) L_NNA L-NNA (Active Inhibitor) L_NAME->L_NNA Esterase Hydrolysis L_NNA->NOS Competitive Inhibition Dipeptide H-Ala-Arg(NO2)-OMe (Dipeptide Prodrug/Inhibitor) Dipeptide->NOS Direct Binding (Isoform Selective) Dipeptide->L_NNA Peptidase/Esterase Cleavage

Mechanistic pathways of NOS inhibition by single amino acid vs. dipeptide derivatives.

Comparative Performance Data

The following table synthesizes the kinetic and physicochemical properties of standard nitroarginine derivatives compared to dipeptide architectures.

CompoundStructural ClassTarget Isoform(s)in vitro IC50 / Ki (nNOS)Selectivity ProfileMechanism / Notes
L-NNA Single Amino AcidnNOS, eNOS~ 1.4 μM[2]Poor (nNOS ≈ eNOS)[1]Active competitive inhibitor; poor aqueous solubility.
L-NAME Amino Acid EsternNOS, eNOS~ 70 μM (intact)[2]Poor (nNOS ≈ eNOS)Prodrug; requires esterase hydrolysis to L-NNA to achieve efficacy[2].
H-Ala-Arg(NO2)-OMe HCl Dipeptide EsternNOS > iNOSLow μM range*[5]Moderate to HighHigh aqueous solubility[4]; utilizes peptide transporters; acts directly or via hydrolysis.
L-Arg(NO2)-L-Dbu-NH2 Dipeptide AmidenNOS130 nM[3]>1500-fold over eNOS[3]Reference highly selective nNOS inhibitor; demonstrates dipeptide active-site optimization[3].

*Data extrapolated from structurally homologous Arg(NO2) dipeptide methyl esters which exhibit competitive inhibition and high nNOS preference[5].

Experimental Protocol: Self-Validating NOS Inhibition Workflow

To objectively compare H-Ala-Arg(NO2)-OMe HCl against L-NAME, researchers must account for the prodrug hydrolysis rate and transporter-mediated uptake . The following self-validating protocol utilizes a Hemoglobin Capture Assay to quantify NO production in real-time.

Phase 1: Cell Preparation & Transporter Validation

Causality: Using a cell line that expresses both nNOS and oligopeptide transporters (e.g., differentiated neuroblastoma cells) ensures that the uptake mechanism of the dipeptide can be accurately measured against the passive diffusion of L-NAME.

  • Seed cells at 1×105 cells/well in a 96-well plate and culture until 80% confluence.

  • Validation Step: Treat a subset of wells with a known PEPT1/2 competitive inhibitor (e.g., Gly-Sar) to validate that H-Ala-Arg(NO2)-OMe uptake is transporter-dependent.

Phase 2: Inhibitor Pre-Incubation

Causality: Because L-NAME and H-Ala-Arg(NO2)-OMe contain methyl esters, they must be pre-incubated to allow intracellular esterases to bioactivate them[2].

  • Prepare serial dilutions (0.1 μM to 100 μM) of L-NAME, L-NNA, and H-Ala-Arg(NO2)-OMe HCl in physiological buffer (pH 7.4).

  • Wash cells twice with HEPES-buffered saline.

  • Incubate cells with the inhibitors for exactly 60 minutes at 37°C.

Phase 3: NOS Activation & Hemoglobin Capture

Causality: The Hemoglobin Capture Assay measures the conversion of oxyhemoglobin to methemoglobin by NO, providing a continuous, real-time kinetic readout superior to endpoint Griess assays.

  • Add 5 μM oxyhemoglobin to the extracellular buffer.

  • Stimulate nNOS activity by adding 1 μM Calcium Ionophore (A23187) and 100 μM L-arginine.

  • Monitor the absorbance shift from 415 nm to 401 nm using a microplate reader for 30 minutes.

  • Calculate the initial velocity ( V0​ ) of NO production and determine the IC50 values using a Dixon plot[5].

Workflow S1 1. Cell Culture (Expressing nNOS & Peptide Transporters) S2 2. Inhibitor Pre-incubation (Allows Prodrug Hydrolysis) S1->S2 S3 3. NOS Activation (Calcium Ionophore & L-Arginine) S2->S3 S4 4. NO Quantification (Real-Time Hemoglobin Capture) S3->S4 S5 5. Kinetic Analysis (IC50 & Isoform Selectivity) S4->S5

Self-validating experimental workflow for evaluating dipeptide NOS inhibitors in vitro.

References

  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges | PMC - NIH | 1

  • Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME) | PMC - NIH | 2

  • H-ALA-ARG(NO2)-OME · HCL 161451-22-5 wiki | GuideChem | 4

  • Nω-Nitroarginine-Containing Dipeptide Amides. Potent and Highly Selective Inhibitors of Neuronal Nitric Oxide Synthase | Journal of Medicinal Chemistry - ACS Publications | 3

  • Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters | Journal of Medicinal Chemistry - ACS Publications | 5

Sources

Validation

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of H-Ala-Arg(NO2)-OMe HCl: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide chemistry and drug development, the precise structural elucidation of synthetic intermediates is paramount. H-Ala-Arg(NO2)-OMe H...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry and drug development, the precise structural elucidation of synthetic intermediates is paramount. H-Ala-Arg(NO2)-OMe HCl, a dipeptide derivative incorporating alanine and a nitro-protected arginine methyl ester, serves as a crucial building block in the synthesis of more complex peptides. Its purity and structural integrity, which are critical for the successful outcome of subsequent synthetic steps, are routinely assessed using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive reference for the ¹H and ¹³C NMR spectra of H-Ala-Arg(NO2)-OMe HCl. In the absence of publicly available experimental spectra for this specific molecule, this guide presents high-quality predicted NMR data, offering a reliable benchmark for researchers. We will delve into the interpretation of these spectra, provide a detailed experimental protocol for acquiring similar data, and draw comparisons with related compounds to offer a holistic understanding of the NMR characteristics of this important dipeptide.

Predicted NMR Spectral Data for H-Ala-Arg(NO2)-OMe HCl

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for H-Ala-Arg(NO2)-OMe HCl. These values were generated using a reliable online NMR prediction tool and are presented as a reference for spectral assignment. It is important to note that experimental values may vary slightly depending on the solvent, concentration, and pH of the sample.

Table 1: Predicted ¹H NMR Chemical Shifts for H-Ala-Arg(NO2)-OMe HCl

Atom NamePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
Ala-CαH4.15Quartet7.1
Ala-CβH₃1.45Doublet7.1
Arg-CαH4.40Triplet6.5
Arg-CβH₂1.85-1.95Multiplet-
Arg-CγH₂1.60-1.70Multiplet-
Arg-CδH₂3.25Quartet6.8
OCH₃3.75Singlet-
NH (Amide)8.20Doublet7.5
NH₂⁺ (Ala)8.50Broad Singlet-
NH (Arg Guanidino)7.50, 8.80Broad Singlets-

Table 2: Predicted ¹³C NMR Chemical Shifts for H-Ala-Arg(NO2)-OMe HCl

Atom NamePredicted Chemical Shift (ppm)
Ala-Cα50.5
Ala-Cβ17.0
Ala-C=O173.0
Arg-Cα53.5
Arg-Cβ28.5
Arg-Cγ25.0
Arg-Cδ41.0
Arg-Cζ (Guanidino)157.5
OCH₃52.5
Arg-C=O171.5

Experimental Protocol for NMR Spectrum Acquisition

Acquiring high-quality NMR spectra for peptide hydrochlorides like H-Ala-Arg(NO2)-OMe HCl requires careful sample preparation and instrument setup. The following protocol provides a robust starting point for obtaining reliable data.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent for this compound due to its excellent solubilizing power for polar molecules and its ability to slow down the exchange of amide and amine protons with the solvent, allowing for their observation in the ¹H NMR spectrum.[1] Deuterated water (D₂O) can also be used, but this will result in the exchange and disappearance of signals from labile N-H protons.

  • Concentration: A sample concentration of 5-10 mg of H-Ala-Arg(NO2)-OMe HCl in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.[2]

  • Procedure:

    • Accurately weigh 5-10 mg of H-Ala-Arg(NO2)-OMe HCl and transfer it to a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, although referencing to the residual solvent peak is also common.[3][4]

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the overlapping multiplets in the aliphatic region of the spectrum.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Comparative Analysis

To provide context for the predicted spectra of H-Ala-Arg(NO2)-OMe HCl, it is insightful to compare them with the known NMR data of its constituent amino acid derivatives.

H-Ala-OMe HCl: The ¹H NMR spectrum of L-Alanine methyl ester hydrochloride in D₂O typically shows a quartet for the α-proton around 4.1 ppm, a doublet for the β-protons around 1.6 ppm, and a singlet for the methyl ester protons around 3.8 ppm. The ¹³C NMR spectrum shows signals for the α-carbon around 50 ppm, the β-carbon around 16 ppm, the carbonyl carbon around 173 ppm, and the methyl ester carbon around 53 ppm.

The predicted chemical shifts for the dipeptide H-Ala-Arg(NO2)-OMe HCl are generally consistent with what would be expected from the combination of these two residues, with some shifts influenced by the formation of the amide bond and the presence of the neighboring residue.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the NMR analysis of H-Ala-Arg(NO2)-OMe HCl, from sample preparation to spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H & 13C) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate peak_pick Peak Picking integrate->peak_pick assign Assignment of Signals peak_pick->assign structure Structure Verification assign->structure

Caption: Workflow for NMR analysis of H-Ala-Arg(NO2)-OMe HCl.

Conclusion

This guide provides a foundational reference for the ¹H and ¹³C NMR spectral characteristics of H-Ala-Arg(NO2)-OMe HCl. By presenting high-quality predicted data, a detailed experimental protocol, and a comparative analysis with related compounds, researchers are better equipped to identify, purify, and utilize this important dipeptide in their synthetic endeavors. The provided workflow and spectral data serve as a valuable tool for ensuring the quality and structural integrity of this key synthetic intermediate, ultimately contributing to the successful development of novel peptide-based therapeutics.

References

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Mestrelab Research. (2024, September 16). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

  • SpectraBase. (n.d.). D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

Sources

Comparative

Validating H-Ala-Arg(NO2)-OMe HCl Efficacy in Endothelial Cell Lines: A Comparative Guide

As a Senior Application Scientist, selecting the right nitric oxide synthase (NOS) inhibitor is critical for ensuring reproducibility and physiological relevance in vascular research. While classical inhibitors like L-NA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right nitric oxide synthase (NOS) inhibitor is critical for ensuring reproducibility and physiological relevance in vascular research. While classical inhibitors like L-NAME and L-NMMA have been the industry standard for decades, dipeptide derivatives such as H-Ala-Arg(NO2)-OMe HCl (Methyl L-alanyl-N5-(N-nitrocarbamimidoyl)-L-ornithinate hydrochloride) offer distinct pharmacokinetic advantages in cell culture models.

This guide provides an objective, data-driven comparison of H-Ala-Arg(NO2)-OMe HCl against traditional alternatives and outlines a self-validating experimental framework for testing its efficacy in endothelial cell lines like HUVECs (Human Umbilical Vein Endothelial Cells).

Mechanistic Insight: Why Choose a Dipeptide NOS Inhibitor?

Endothelial nitric oxide synthase (eNOS) converts L-arginine to nitric oxide (NO) and L-citrulline. To inhibit this pathway, researchers typically use L-arginine analogues that act as competitive inhibitors[1]. However, the efficacy of these inhibitors heavily depends on their cellular uptake and intracellular stability.

  • L-NMMA is a non-selective, naturally occurring competitive inhibitor that enters cells via Cationic Amino Acid Transporters (CATs). It exhibits strictly reversible inhibition of eNOS[2].

  • L-NAME is a prodrug that diffuses across the membrane and requires intracellular esterases to cleave its methyl ester, releasing the active moiety, Nω-nitro-L-arginine (L-NNA). L-NNA rapidly and irreversibly inactivates eNOS[2].

  • H-Ala-Arg(NO2)-OMe HCl acts as an advanced "Trojan horse" prodrug. By coupling nitroarginine to alanine, this dipeptide exploits oligopeptide transporters (e.g., PEPT1/2) for highly efficient intracellular accumulation. Once inside the cytoplasm, endogenous peptidases and esterases systematically cleave the molecule to release active L-NNA. This provides a sustained, controlled suppression of NO synthesis while preventing premature extracellular degradation.

Mechanism L_Arg L-Arginine eNOS eNOS Enzyme L_Arg->eNOS Substrate NO Nitric Oxide (NO) eNOS->NO Synthesis Downstream Vascular Signaling NO->Downstream Activation Inhibitors H-Ala-Arg(NO2)-OMe (Prodrug) Active L-NNA (Active) Inhibitors->Active Intracellular Cleavage Active->eNOS Competitive Inhibition

Mechanism of competitive eNOS inhibition by H-Ala-Arg(NO2)-OMe HCl.

Comparative Efficacy Profile

To facilitate a clear comparison of these inhibitors, the following table summarizes key pharmacological data from in vitro endothelial studies[1][2][3].

FeatureH-Ala-Arg(NO2)-OMe HClL-NAMEL-NMMA
Active Inhibiting Moiety L-NNA (via peptidase/esterase cleavage)L-NNA (via esterase cleavage)L-NMMA
Cellular Entry Mechanism Peptide Transporters (PEPT) & DiffusionPassive DiffusionCationic Amino Acid Transporters (CAT)
eNOS Inhibition Kinetics Mechanism-based / Tight-bindingMechanism-based / Tight-bindingReversible
Duration of Action Prolonged (Controlled intracellular release)LongShort
Reversibility by L-Arginine Yes (Requires high substrate excess)Yes (Requires high substrate excess)Yes (Highly responsive)

Experimental Validation Protocols

To rigorously validate the efficacy of H-Ala-Arg(NO2)-OMe HCl in HUVECs, you must employ a self-validating system. It is not enough to simply measure NO depletion; you must simultaneously verify that the inhibitor is not downregulating eNOS protein expression or altering its activating phosphorylation state (Ser1177).

Workflow Cell HUVEC Culture Treat Inhibitor Pre-treatment (2 Hours) Cell->Treat Stim A23187 Stimulation (Ca2+ Influx) Treat->Stim Assay1 DAF-2 DA Assay (NO Fluorescence) Stim->Assay1 Assay2 Western Blot (p-eNOS/Total eNOS) Stim->Assay2

Experimental workflow for validating NOS inhibitor efficacy in HUVECs.
Protocol 1: Intracellular NO Measurement via DAF-2 DA Assay

DAF-2 diacetate (DAF-2 DA) is a highly specific, cell-permeable fluorescent probe for NO.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well black, clear-bottom plate at 2×104 cells/well. Allow them to adhere overnight.

  • Starvation: Wash cells with PBS and incubate in serum-free, phenol red-free basal medium for 4 hours. (Causality: Phenol red interferes with fluorescence readouts, and serum starvation reduces baseline noise from growth factor-induced eNOS activation).

  • Inhibitor Pre-treatment: Treat cells with H-Ala-Arg(NO2)-OMe HCl (10 µM, 50 µM, 100 µM) for 2 hours. (Causality: A 2-hour window is critical for dipeptides. It provides sufficient time for active transport into the cell and subsequent enzymatic cleavage into the active L-NNA moiety).

  • Probe Loading: Add DAF-2 DA to a final concentration of 5 µM. Incubate for 30 minutes in the dark at 37°C. Wash three times with PBS to remove excess extracellular probe.

  • Stimulation: Add the calcium ionophore A23187 (1 µM) for 15 minutes. (Causality: eNOS is a calcium/calmodulin-dependent enzyme. A23187 induces a rapid intracellular calcium influx, forcing maximal eNOS activation. This creates a robust signal window to accurately measure the degree of inhibition).

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 495 nm / Emission: 515 nm).

Protocol 2: eNOS Expression and Phosphorylation (Western Blot)

This protocol validates that the reduction in NO observed in Protocol 1 is due to enzymatic inhibition and not off-target protein degradation or cell death.

Step-by-Step Methodology:

  • Treatment: Replicate the seeding, starvation, and inhibitor/A23187 treatment steps from Protocol 1 in 6-well plates.

  • Lysis: Immediately place the plate on ice. Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail. (Causality: Phosphatase inhibitors are non-negotiable here. A23187 induces transient phosphorylation of eNOS at Ser1177. Without inhibitors, endogenous phosphatases will strip this mark during lysis, leading to false negatives).

  • Clarification & Quantification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify protein using a BCA assay.

  • Immunoblotting: Run 20 µg of protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe sequentially for p-eNOS (Ser1177) , Total eNOS , and β -actin (loading control).

  • Interpretation: H-Ala-Arg(NO2)-OMe HCl should not decrease Total eNOS or p-eNOS levels. If NO is depleted (Protocol 1) but p-eNOS remains high (Protocol 2), you have successfully validated direct, competitive enzymatic inhibition.

References

  • Rees DD, Palmer RM, Schulz R, Hodson HF, Moncada S. "Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo." British Journal of Pharmacology, 1990. URL:[Link]

  • Reif DW, McCreedy SA. "N-nitro-L-arginine and N-monomethyl-L-arginine exhibit a different pattern of inactivation toward the three nitric oxide synthases." Archives of Biochemistry and Biophysics, 1995. URL: [Link]

Sources

Validation

H-Ala-Arg(NO2)-OMe HCl vs H-Ala-Arg-OMe in peptide coupling efficiency

An Application Guide to Peptide Coupling Efficiency: H-Ala-Arg(NO2)-OMe HCl vs. H-Ala-Arg-OMe Executive Summary The incorporation and elongation of arginine-containing peptide fragments present unique chemical hurdles in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Peptide Coupling Efficiency: H-Ala-Arg(NO2)-OMe HCl vs. H-Ala-Arg-OMe

Executive Summary

The incorporation and elongation of arginine-containing peptide fragments present unique chemical hurdles in both solid-phase and solution-phase peptide synthesis. The guanidino side chain of arginine is highly basic ( pKa​≈12.5 ) and strongly nucleophilic. When elongating a dipeptide fragment such as H-Ala-Arg-OMe from its N-terminus, the choice between an unprotected arginine and a nitro-protected arginine—specifically H-Ala-Arg(NO2)-OMe HCl —fundamentally dictates the reaction's purity, yield, and scalability.

This guide objectively compares the coupling efficiencies of these two substrates, detailing the mechanistic causality behind their performance differences and providing a self-validating experimental protocol for empirical evaluation.

Mechanistic Causality: The Role of Nitro Protection

To understand the disparity in coupling efficiency, we must analyze the electronic environment of the guanidino group under standard basic coupling conditions (e.g., in the presence of DIPEA or NMM).

The Unprotected Substrate (H-Ala-Arg-OMe): The unprotected guanidino group displays a strong nucleophilic character[1]. When an incoming activated amino acid (e.g., Fmoc-Xaa-OBt) is introduced, the reaction pathways bifurcate. While the desired N-terminal α -amine of Alanine attacks the activated ester to form the target peptide bond, the unprotected guanidino nitrogens competitively attack the electrophile. This results in -acylation, generating branched or completely inactive side products[1]. Furthermore, unprotected arginine fragments generally exhibit poor solubility in standard aprotic solvents like DMF or NMP, leading to heterogeneous reaction mixtures and depressed kinetic rates.

The Protected Substrate (H-Ala-Arg(NO2)-OMe HCl): The addition of a nitro ( NO2​ ) group to the guanidino moiety fundamentally alters its reactivity. The strongly electron-withdrawing nature of the nitro group delocalizes the lone pair electrons on the guanidino nitrogens, effectively passivating the side chain. This renders the guanidino group non-nucleophilic, completely suppressing -acylation and ensuring that the incoming activated amino acid reacts exclusively with the N-terminal α -amine of Alanine[2].

Note on the salt form: The HCl salt in H-Ala-Arg(NO2)-OMe HCl protonates the N-terminal amine during storage, preventing premature degradation or diketopiperazine formation. During the coupling reaction, the addition of a tertiary amine base (like DIPEA) neutralizes the salt, liberating the α -amine for efficient coupling.

G StartU Activated Amino Acid + H-Ala-Arg-OMe DesU Desired Coupling Linear Peptide StartU->DesU alpha-amine attack UndesU Side Reaction N-acylated Guanidine StartU->UndesU Guanidino attack StartP Activated Amino Acid + H-Ala-Arg(NO2)-OMe DesP Exclusive Coupling Linear Peptide (NO2) StartP->DesP alpha-amine attack BlockP Guanidino attack BLOCKED by NO2 StartP->BlockP Guanidino passivated

Competitive reaction pathways of unprotected vs. NO2-protected Arginine during peptide coupling.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two substrates during a standard solution-phase N-terminal elongation step.

ParameterH-Ala-Arg-OMeH-Ala-Arg(NO2)-OMe HCl
Guanidino Nucleophilicity High (Competes with α -amine)Negligible (Passivated by NO2​ )
Primary Side Reaction -acylation of side chainNone observed during coupling
Solubility (DMF/NMP) Poor to ModerateHigh
Typical Coupling Yield 40% - 60% (Complex mixture)> 95% (Clean conversion)
Purification Burden High (Difficult separation of branched isomers)Low (Standard precipitation/extraction)
Downstream Deprotection N/ARequired (Hydrogenolysis or SnCl2​ /HCl)[1][3]

Experimental Workflow: Self-Validating Coupling Protocol

To empirically validate the coupling efficiency of both substrates, the following parallel solution-phase coupling protocol utilizes Fmoc-Phe-OH as the incoming amino acid. This protocol is designed as a self-validating system; by quenching the reaction at specific time points and analyzing via RP-HPLC/LC-MS, the suppression of side-chain acylation by the NO2​ group is explicitly quantified.

Materials Required:
  • Substrates: H-Ala-Arg-OMe (1.0 eq) and H-Ala-Arg(NO2)-OMe HCl (1.0 eq)

  • Incoming AA: Fmoc-Phe-OH (1.1 eq)

  • Coupling Reagents: HATU (1.1 eq), HOAt (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq for unprotected; 3.5 eq for HCl salt)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:
  • Pre-Activation: In two separate vials, dissolve Fmoc-Phe-OH (1.1 mmol) and HOAt (1.1 mmol) in 5 mL of anhydrous DMF. Add HATU (1.1 mmol) and stir for 2 minutes at room temperature to generate the active ester.

  • Substrate Preparation:

    • Reaction A (Unprotected): Dissolve H-Ala-Arg-OMe (1.0 mmol) in 5 mL DMF. Add DIPEA (2.5 mmol).

    • Reaction B (Protected): Dissolve H-Ala-Arg(NO2)-OMe HCl (1.0 mmol) in 5 mL DMF. Add DIPEA (3.5 mmol) to neutralize the HCl salt and provide the basic environment.

  • Coupling: Transfer the pre-activated Fmoc-Phe-OH solutions into Reaction A and Reaction B dropwise over 5 minutes. Stir the mixtures at room temperature.

  • Kinetic Sampling & Validation: At t=30 min and t=120 min, extract a 50 μL aliquot from each reaction. Quench with 50 μL of 1% TFA in Acetonitrile.

  • Analysis: Inject the quenched samples into an RP-HPLC system (C18 column, 5-95% MeCN/H2O with 0.1% TFA gradient over 15 mins) coupled to an ESI-MS.

    • Expected Result A: Chromatogram will show the desired linear tripeptide [M+H]+ alongside significant peaks corresponding to the bis-acylated product (Fmoc-Phe attached to both the N-terminus and the guanidino group).

    • Expected Result B: Chromatogram will show >95% conversion to the single desired Fmoc-Phe-Ala-Arg(NO2)-OMe product[2].

Strategic Recommendations & Trade-offs

While H-Ala-Arg(NO2)-OMe HCl is vastly superior for coupling efficiency, preventing side-reactions, and maximizing yield, the strategic choice must account for the downstream deprotection of the nitro group.

The NO2​ group is highly stable to standard acidic cleavage conditions (like TFA)[2]. Its removal typically requires catalytic hydrogenolysis (e.g., H2​ over Pd/C), which can be problematic if the peptide sequence contains reducible moieties (like Met, Cys, or Trp)[1]. Alternatively, recent advancements have demonstrated that the NO2​ group can be efficiently removed using SnCl2​ in mild acid conditions (2 M SnCl2​ , 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °C)[3].

References

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis National Center for Biotechnology Information (PMC) URL:[Link]

  • (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis ResearchGate URL:[Link]

  • Protection of Functional Groups (Houben-Weyl Methods of Organic Chemistry) Thieme Connect URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

H-Ala-arg(NO2)-ome hcl proper disposal procedures

H-Ala-Arg(NO2)-OMe HCl: Comprehensive Laboratory Disposal and Safety Operations Guide As peptide synthesis and drug development scale, the safe handling and disposal of nitrogen-rich intermediates like H-Ala-Arg(NO2)-OMe...

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Author: BenchChem Technical Support Team. Date: April 2026

H-Ala-Arg(NO2)-OMe HCl: Comprehensive Laboratory Disposal and Safety Operations Guide

As peptide synthesis and drug development scale, the safe handling and disposal of nitrogen-rich intermediates like H-Ala-Arg(NO2)-OMe HCl (L-Alanyl-N-omega-nitro-L-arginine methyl ester hydrochloride) become critical logistical priorities. This compound features a nitro-guanidino group designed to protect the arginine side chain during synthesis, but this specific functional group introduces unique thermal decomposition hazards, including the release of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[1][2].

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of H-Ala-Arg(NO2)-OMe HCl waste, ensuring compliance with environmental health and safety (EHS) standards.

Chemical Profile and Hazard Causality

To design an effective disposal plan, we must first understand the causality behind the compound's chemical behavior. The presence of the hydrochloride salt means that acidic, halogenated byproducts will form upon degradation, while the N

ω -nitro group acts as a high-energy nitrogen source[2]. Consequently, this waste cannot be flushed down municipal drains and must be routed to high-temperature incineration facilities equipped with acid-gas scrubbers[2][3].

Table 1: Physicochemical Properties and Operational Implications

Property / Hazard MarkerValue / DescriptionOperational Implication for Disposal
CAS Number 161451-22-5Required identifier for EHS hazardous waste manifesting[1].
Molecular Weight 340.76 g/mol Used for mass-balance tracking in solid-phase peptide synthesis (SPPS)[1].
Physical State Solid powderHigh risk of aerosolization; requires dust-proof containment[2].
Thermal Decomposition CO, CO 2​ , NOx, HCl gasMust be incinerated by licensed contractors; do not autoclave[2].
Incompatibilities Strong oxidizing agents, strong basesSegregate from reactive chemical streams to prevent exothermic reactions[2].

Waste Segregation and Disposal Workflow

In a laboratory setting, H-Ala-Arg(NO2)-OMe HCl waste is typically generated in two forms: as a dry solid (expired reagents, spilled powder) or dissolved in organic solvents (effluent from peptide synthesis)[4]. Proper segregation is the cornerstone of laboratory safety.

DisposalWorkflow Start H-Ala-Arg(NO2)-OMe HCl Waste Generation Assess Assess Waste State (Solid vs. Solution) Start->Assess Solid Solid Powder Waste Assess->Solid Liquid Dissolved in Solvents (e.g., DMF/DCM) Assess->Liquid SolidContainer Seal in Compatible HDPE Solid Container Solid->SolidContainer LiquidContainer Segregate into Halogenated Waste Liquid->LiquidContainer Label Label: Hazardous Waste (Contains NOx/HCl precursors) SolidContainer->Label LiquidContainer->Label EHS EHS Pickup & Incineration Label->EHS

Workflow for the segregation and disposal of H-Ala-Arg(NO2)-OMe HCl waste.

Step-by-Step Standard Operating Procedures (SOPs)

Protocol A: Routine Disposal of Solid H-Ala-Arg(NO2)-OMe HCl Waste

Causality: Solid peptide intermediates can generate fine dust. Inhalation of biologically active peptides or NOS-inhibitor analogs can cause respiratory irritation or unintended pharmacological effects[2][3].

  • Preparation: Don standard PPE, including a fitted N95 or P100 particulate respirator, nitrile gloves, and a lab coat[3].

  • Collection: Transfer expired or residual solid H-Ala-Arg(NO2)-OMe HCl into a wide-mouth, high-density polyethylene (HDPE) or glass waste container. Do not force powder; use an anti-static scoop to prevent aerosolization.

  • Consolidation: If disposing of contaminated consumables (e.g., weighing boats, pipette tips), place them in a heavy-duty plastic bag, seal it, and place it inside the solid waste bin[4].

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "H-Ala-Arg(NO2)-OMe HCl" and check the boxes for "Toxic" and "Irritant."

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area away from direct heat sources[2].

Protocol B: Disposal of Solvent-Dissolved Waste (SPPS Effluent)

Causality: During peptide synthesis, this compound is often dissolved in solvents like N,N -dimethylformamide (DMF) or dichloromethane (DCM). Because the compound contains a hydrochloride salt, the resulting mixture must be treated as halogenated waste[4][5].

  • Segregation: Direct all liquid waste containing H-Ala-Arg(NO2)-OMe HCl into a designated "Halogenated Organic Waste" carboy[4].

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers, which could react with the nitro-guanidino group to release NOx gases prematurely[2].

  • Secondary Containment: Place the liquid waste carboy in a secondary containment tray to capture potential leaks.

  • Venting: Use a vented cap on the waste carboy if the solvent mixture is prone to off-gassing, preventing pressure buildup.

Protocol C: Emergency Spill Decontamination

Causality: Dry sweeping a powder spill creates a hazardous dust cloud. Wetting the material reduces kinetic energy and binds the particles, allowing for safe mechanical removal[2][3].

  • Evacuate and Ventilate: If a large spill occurs outside a fume hood, temporarily clear the immediate area and ensure room ventilation is active[3].

  • Wetting: Lightly mist the spilled powder with an inert solvent (e.g., water or a 70% ethanol solution) to suppress dust formation[2].

  • Mechanical Cleanup: Use a disposable plastic scraper and dustpan to gently collect the wetted slurry. Do not use a standard laboratory vacuum, as it will exhaust fine particulates into the room[3].

  • Surface Decontamination: Wipe the spill area with damp paper towels, followed by a final wipe with an appropriate solvent to remove residual hydrochloride salts[6].

  • Disposal of Cleanup Materials: Place all scrapers, paper towels, and contaminated gloves into a sealed plastic bag, label it as hazardous solid waste, and request an immediate EHS pickup[3][7].

References

  • Title: H-ALA-ARG(NO2)
  • Source: fishersci.
  • Source: benchchem.
  • Source: nih.
  • Source: benchchem.
  • Source: csuohio.
  • Title: Safety Data Sheet - MedchemExpress.

Sources

Handling

Personal protective equipment for handling H-Ala-arg(NO2)-ome hcl

Comprehensive Safety and Operational Guide for Handling H-Ala-Arg(NO2)-OMe HCl As a Senior Application Scientist, I recognize that handling specialized peptide derivatives like H-Ala-Arg(NO2)-OMe HCl (Alanyl-Nitroarginin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling H-Ala-Arg(NO2)-OMe HCl

As a Senior Application Scientist, I recognize that handling specialized peptide derivatives like H-Ala-Arg(NO2)-OMe HCl (Alanyl-Nitroarginine methyl ester hydrochloride) requires more than generic safety protocols. This compound is a biologically active synthetic dipeptide containing a nitroarginine residue, which acts as a potent inhibitor of Nitric Oxide Synthase (NOS). Because of its potential to disrupt critical cellular signaling pathways, laboratory personnel must adopt stringent Personal Protective Equipment (PPE) standards and self-validating operational workflows. This guide provides the causality behind these safety measures, ensuring a secure and highly controlled laboratory environment.

Physicochemical Profile & Hazard Assessment

Before designing a handling protocol, we must understand the physical and chemical nature of the substance. H-Ala-Arg(NO2)-OMe HCl is typically supplied as a lyophilized powder. The hydrochloride salt enhances its aqueous solubility but also introduces specific handling considerations regarding static charge and aerosolization[1].

Table 1: Physicochemical and Hazard Summary

Property / MetricValue / Description
Chemical Name H-Ala-Arg(NO2)-OMe · HCl
CAS Number 161451-22-5[2]
Molecular Weight 340.76 g/mol [2]
Molecular Formula C10H21ClN6O5[2]
Storage Temperature -15°C to -20°C (Desiccated)[2]
Primary Hazards Skin irritation (H315), Eye irritation (H319), Respiratory irritation (H335)[3]
Physical State Solid (Lyophilized powder)

Biological Mechanism & Safety Implications (Why PPE Matters)

The stringent PPE requirements for H-Ala-Arg(NO2)-OMe HCl are directly tied to its biological mechanism. Nitroarginine derivatives competitively inhibit NOS, the enzyme responsible for converting L-arginine to nitric oxide (NO)[3]. Accidental inhalation or transdermal absorption can lead to localized or systemic NOS inhibition, potentially causing unintended vasoconstriction or respiratory tract irritation.

NOS_Pathway Arg L-Arginine NOS Nitric Oxide Synthase Arg->NOS Substrate NO Nitric Oxide (NO) NOS->NO Catalysis Target Vasodilation / Signaling NO->Target Activation Inhibitor H-Ala-Arg(NO2)-OMe Inhibitor->NOS Competitive Inhibition

Mechanism of NOS inhibition by H-Ala-Arg(NO2)-OMe blocking NO production and signaling.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. Every piece of equipment serves a specific, mechanistic purpose.

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: Lyophilized peptide powders are highly susceptible to electrostatic dispersion. A respirator prevents the inhalation of aerosolized micro-particles, which can cause acute respiratory tract irritation (H335) and systemic NOS inhibition[3].

  • Hand Protection: Double-layered nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent resistance to aqueous buffers and trace organic solvents used during peptide solubilization. Double gloving ensures that if the outer layer is compromised by a micro-tear or solvent degradation, the inner layer maintains the barrier, preventing transdermal absorption of the active peptide[1].

  • Eye Protection: Tightly fitting chemical safety goggles.

    • Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Goggles create a seal, preventing the highly soluble HCl salt from dissolving in the tear film and causing severe ocular irritation (H319)[1][3].

  • Body Protection: Tyvek sleeves and a fully buttoned, fluid-resistant lab coat.

Operational Plan: Step-by-Step Handling & Solubilization Protocol

This self-validating protocol ensures that any operational failure (e.g., incomplete dissolution) is detected immediately, preventing downstream experimental errors.

Step 1: Environmental Preparation

  • Action: Conduct all weighing and initial solubilization inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-handling fume hood.

  • Validation: Verify the inward airflow gauge is within the safe operational range (typically >100 fpm) before opening the peptide vial.

Step 2: Equilibration and Weighing

  • Action: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which rapidly degrades the peptide and causes the hygroscopic HCl salt to clump, ruining quantitative accuracy.

  • Action: Use an anti-static zero-stat gun on the weighing spatula and weigh boat. Weigh the desired mass.

Step 3: Solubilization (Self-Validating Step)

  • Action: Add the primary solvent (e.g., sterile Milli-Q water or assay buffer) dropwise to the peptide, not the peptide to the solvent.

  • Causality: Adding solvent to the powder prevents the peptide from floating on the surface tension of the liquid, which often leads to dry, insoluble micro-cores.

  • Validation: Gently vortex for 30 seconds. Hold the vial against a stark light source. The solution must be 100% optically clear. If any turbidity or particulate matter remains, solubilization is incomplete. Do not proceed to biological assays until optical clarity is achieved.

Step 4: Aliquoting and Storage

  • Action: Aliquot the reconstituted solution into single-use low-protein-binding microcentrifuge tubes and flash-freeze in liquid nitrogen before transferring to -80°C.

  • Causality: Repeated freeze-thaw cycles will cause the peptide bond to hydrolyze. Single-use aliquots preserve the structural integrity of the dipeptide.

Handling_Workflow Start Equilibrate Vial to RT (Prevents condensation) Weigh Weighing in BSC (Anti-static tools) Start->Weigh Solubilize Dropwise Solubilization (Vortex gently) Weigh->Solubilize Spill Initiate Spill Protocol (Contain & Neutralize) Weigh->Spill Accidental Drop Validate Visual Clarity Check (Self-Validation) Solubilize->Validate Validate->Solubilize Turbid (Add solvent) Store Flash Freeze & Store (Single-use aliquots) Validate->Store Optically Clear

Self-validating operational workflow for handling and solubilizing H-Ala-Arg(NO2)-OMe HCl safely.

Spill Response and Disposal Plan

Even with meticulous planning, accidental breaches can occur. The following disposal and spill protocols must be integrated into your laboratory's standard operating procedures.

Minor Powder Spill (< 50 mg):

  • Containment: Do not sweep. Sweeping aerosolizes the active peptide.

  • Neutralization: Cover the spill with absorbent paper towels. Gently mist the towels with a 10% bleach solution or soapy water to dissolve and trap the peptide powder without generating dust[3].

  • Collection: Carefully fold the damp towels inward and place them into a clearly labeled, sealable biohazard or chemical waste bag.

  • Decontamination: Wipe the surface with 70% ethanol or isopropanol to remove any residual hydrochloride salt.

Chemical Disposal: Do not dispose of H-Ala-Arg(NO2)-OMe HCl down the drain. Because of its biological activity, all solid waste, empty vials, and contaminated PPE (especially the outer layer of gloves) must be treated as hazardous chemical waste[1]. Liquid aliquots that are no longer needed should be collected in a designated liquid waste carboy and incinerated by a certified environmental health and safety (EHS) contractor.

References

  • GuideChem. "H-ALA-ARG(NO2)-OME · HCL 161451-22-5 wiki - GuideChem". GuideChem.
  • Cayman Chemical. "Safety Data Sheet - Cayman Chemical". Caymanchem.com.
  • BenchChem. "Fmoc-Arg-OH.HCl | 131669-11-9 - Benchchem". Benchchem.com.

Sources

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